molecular formula C9H7BrN2 B1336612 6-(Bromomethyl)quinoxaline CAS No. 53967-21-8

6-(Bromomethyl)quinoxaline

Katalognummer: B1336612
CAS-Nummer: 53967-21-8
Molekulargewicht: 223.07 g/mol
InChI-Schlüssel: DMLZDWGHHYSKGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Bromomethyl)quinoxaline is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-(bromomethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLZDWGHHYSKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436779
Record name 6-(bromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53967-21-8
Record name 6-(bromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(bromomethyl)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(bromomethyl)quinoxaline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is approached via a robust two-step process: the initial formation of 6-methylquinoxaline through the condensation of 4-methyl-1,2-phenylenediamine and glyoxal, followed by a regioselective free-radical bromination of the methyl group. This document details the experimental protocols for each synthetic step and outlines the analytical techniques for the comprehensive characterization of the final product. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, a workflow of the synthetic pathway is provided as a Graphviz diagram.

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous molecules with a wide array of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. The functionalization of the quinoxaline scaffold is a key strategy in medicinal chemistry to modulate the therapeutic properties of these compounds. This compound serves as a versatile building block, with the reactive bromomethyl group providing a convenient handle for the introduction of various functionalities through nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and development.

Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the quinoxaline ring system by condensing 4-methyl-1,2-phenylenediamine with glyoxal. The subsequent step is a selective free-radical bromination at the benzylic position of the 6-methyl group using N-Bromosuccinimide (NBS).

Synthesis_Workflow Synthetic Pathway for this compound cluster_step1 Step 1: Synthesis of 6-Methylquinoxaline cluster_step2 Step 2: Bromination A 4-Methyl-1,2-phenylenediamine C 6-Methylquinoxaline A->C Condensation B Glyoxal B->C Condensation E This compound C->E Free-Radical Bromination D N-Bromosuccinimide (NBS) Radical Initiator (AIBN)

An In-depth Technical Guide to the Physicochemical Properties of 6-(Bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)quinoxaline is a heterocyclic organic compound featuring a quinoxaline core with a bromomethyl substituent. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent scaffold in medicinal chemistry, known to be a component of various biologically active compounds. Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The presence of the reactive bromomethyl group in this compound makes it a valuable intermediate for the synthesis of a diverse range of derivatives, allowing for the introduction of various functional groups and the exploration of their structure-activity relationships. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental details and its reactivity profile.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information. For context, data for the parent compound, quinoxaline, and a related derivative, 6-bromoquinoxaline, are also provided.

PropertyThis compoundQuinoxaline[1]6-Bromoquinoxaline[2]
CAS Number 53967-21-891-19-050998-17-9
Molecular Formula C₉H₇BrN₂C₈H₆N₂C₈H₅BrN₂
Molecular Weight 223.07 g/mol 130.15 g/mol 209.05 g/mol
Physical Form SolidColorless oil/low melting solidPowder
Melting Point Data not available29-32 °C48-53 °C
Boiling Point Data not available220-223 °CData not available
Solubility Data not availableMiscible in waterData not available
pKa Data not available0.6Data not available

Spectral Data

Detailed spectral data for this compound is limited. However, characteristic spectral features can be anticipated based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring and a characteristic singlet for the methylene protons of the bromomethyl group (-CH₂Br), likely in the range of 4.5-5.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbons of the quinoxaline ring and one signal for the bromomethyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H aromatic stretching, C=N and C=C stretching of the quinoxaline ring, and a C-Br stretching vibration.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols

General Synthesis of Quinoxaline Derivatives

The most common and versatile method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]

G o-phenylenediamine o-phenylenediamine Quinoxaline_derivative Quinoxaline_derivative o-phenylenediamine->Quinoxaline_derivative Condensation 1,2-dicarbonyl_compound 1,2-dicarbonyl_compound 1,2-dicarbonyl_compound->Quinoxaline_derivative

General synthesis of quinoxaline derivatives.
Putative Synthesis of this compound

A plausible synthetic route to this compound would likely involve the bromination of a methyl-substituted quinoxaline precursor, such as 6-methylquinoxaline. This reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

G 6-methylquinoxaline 6-methylquinoxaline This compound This compound 6-methylquinoxaline->this compound Radical Bromination NBS_initiator N-Bromosuccinimide (NBS) Radical Initiator NBS_initiator->this compound

Plausible synthesis of this compound.

Purification: Purification of the crude product would typically involve standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

Reactivity and Biological Significance

The bromomethyl group at the 6-position of the quinoxaline ring is a key feature that dictates the reactivity of this molecule. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, making this compound a versatile building block for the synthesis of more complex molecules.[4]

The quinoxaline scaffold is of significant interest in drug discovery. While specific biological targets for this compound have not been explicitly identified in the available literature, quinoxaline derivatives have been reported to exhibit a broad range of biological activities.[1][5] These include:

  • Anticancer Activity: Some quinoxaline derivatives have shown cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The quinoxaline ring is a core component of several antibacterial and antifungal agents.[6]

  • Antiviral Activity: Certain quinoxaline derivatives have demonstrated inhibitory activity against various viruses.

The biological activity of quinoxaline derivatives is often attributed to their ability to intercalate into DNA or inhibit key enzymes involved in cellular processes.[1]

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. While detailed physicochemical and biological data for this specific compound are currently limited, its structural features and the known activities of related quinoxaline derivatives suggest that it is a promising scaffold for further investigation. Future research should focus on the full characterization of its physicochemical properties, the development of optimized synthetic and purification protocols, and the exploration of its biological targets and mechanisms of action. This will undoubtedly pave the way for the rational design and synthesis of new this compound-based compounds with enhanced therapeutic potential.

References

6-(Bromomethyl)quinoxaline: A Technical Whitepaper on its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 6-(bromomethyl)quinoxaline is limited in publicly available scientific literature. This document, therefore, presents a hypothesized mechanism of action based on the known chemical reactivity of its functional groups and the well-documented biological activities of related quinoxaline derivatives. The experimental protocols and data presented are illustrative examples based on studies of similar compounds and should be adapted and validated for this compound.

Introduction to Quinoxaline Derivatives

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties[1][2][3][4]. The planar structure of the quinoxaline ring system allows it to intercalate into DNA, and various substitutions on this core structure have led to the development of compounds that can inhibit key cellular enzymes, such as kinases and topoisomerases[5][6][7]. The therapeutic potential of quinoxaline derivatives continues to be an active area of research in the pursuit of novel therapeutic agents[2][3][8].

The Core Compound: this compound

This compound is a derivative of quinoxaline characterized by a bromomethyl group (-CH₂Br) at the 6-position of the quinoxaline ring. The key to its potential biological activity lies in the combination of the quinoxaline scaffold and the reactive bromomethyl group.

  • The Quinoxaline Core: As a heterocyclic aromatic structure, the quinoxaline moiety can participate in non-covalent interactions with biological macromolecules, such as DNA intercalation and binding to the active sites of enzymes[1][9].

  • The Bromomethyl Group: This functional group is a potent alkylating agent. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by electron-rich atoms in biological molecules like DNA and proteins[5]. The reactivity of such groups is a cornerstone of many anticancer alkylating drugs[10][11].

Proposed Primary Mechanism of Action: DNA Alkylation

The most probable mechanism of action for this compound is as a DNA alkylating agent. This hypothesis is supported by the known reactivity of the bromomethyl group and studies on similar quinoxaline-based alkylating agents[1][5][9].

The proposed sequence of events is as follows:

  • Cellular Uptake: The compound enters the cell, likely through passive diffusion across the cell membrane.

  • DNA Targeting: The planar quinoxaline ring may facilitate the initial, non-covalent association with DNA, potentially through intercalation between base pairs[1][9]. This brings the reactive bromomethyl group into close proximity with nucleophilic sites on the DNA bases.

  • Nucleophilic Attack and Alkylation: The electrophilic carbon of the bromomethyl group is attacked by nucleophilic centers in the DNA, primarily the N7 position of guanine and the N3 position of adenine. This results in the formation of a covalent bond between the quinoxaline derivative and the DNA base.

  • Consequences of DNA Alkylation:

    • DNA Damage: The presence of the bulky quinoxaline adduct on the DNA strand can distort the double helix.

    • Replication and Transcription Inhibition: This distortion can interfere with the processes of DNA replication and transcription, leading to cell cycle arrest.

    • Induction of Apoptosis: If the DNA damage is too severe to be repaired by the cell's machinery, it can trigger programmed cell death (apoptosis).

Caption: Proposed DNA alkylation mechanism of this compound.

Other Potential Mechanisms of Action

While DNA alkylation is the most direct presumed mechanism, the quinoxaline core itself suggests other potential biological activities that could contribute to its overall effect.

Kinase Inhibition

Many quinoxaline derivatives are known to be potent inhibitors of various protein kinases, which are crucial for cell signaling, proliferation, and survival[5]. Aberrant kinase activity is a hallmark of many cancers.

Potential Mechanism:

  • This compound could act as a kinase inhibitor by binding to the ATP-binding pocket of a kinase.

  • The quinoxaline ring could form hydrogen bonds and hydrophobic interactions within the active site.

  • The covalent binding potential of the bromomethyl group could lead to irreversible inhibition of the kinase, a highly sought-after property in drug design.

Caption: Potential kinase inhibition by this compound.

Topoisomerase Inhibition

Some quinoxaline derivatives have been shown to inhibit topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription[6]. Topoisomerase inhibitors are a major class of chemotherapy drugs.

Potential Mechanism:

  • The planar quinoxaline ring could intercalate into the DNA at the site of topoisomerase activity.

  • This could stabilize the DNA-topoisomerase complex, leading to double-strand breaks in the DNA when the replication fork collides with this complex.

Potential Experimental Protocols to Elucidate the Mechanism of Action

To validate the hypothesized mechanisms of action for this compound, a series of in vitro experiments would be necessary.

DNA Alkylation Assay

Objective: To determine if this compound can directly alkylate DNA.

Methodology:

  • Incubation: Incubate purified plasmid DNA with varying concentrations of this compound in a suitable buffer at 37°C for different time points.

  • DNA Precipitation: Precipitate the DNA to remove any unbound compound.

  • Enzymatic Digestion: Digest the DNA into individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search for the mass-to-charge ratio (m/z) corresponding to the expected quinoxaline-DNA adducts (e.g., quinoxaline-dG, quinoxaline-dA).

In Vitro Kinase Inhibition Assay

Objective: To screen this compound against a panel of protein kinases to identify potential targets.

Methodology:

  • Kinase Panel: Utilize a commercial kinase screening service (e.g., using radiometric, fluorescence, or luminescence-based assays) to test the compound against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

  • IC₅₀ Determination: For any "hits" from the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀) value.

  • Mechanism of Inhibition Studies: For promising candidates, conduct further kinetic studies to determine if the inhibition is competitive, non-competitive, or irreversible.

Caption: A logical workflow for investigating the mechanism of action.

Quantitative Data from Related Quinoxaline Derivatives

While no specific quantitative data exists for this compound, the following table presents data for other quinoxaline derivatives to provide context for the potential potency of this class of compounds.

Compound ClassTarget/AssayIC₅₀/ActivityReference
Quinoxaline-N-Mustard ConjugateDNA AlkylationMore potent than chlorambucil[1]
Imidazo[1,2-a]quinoxaline derivativesMicrotubule-interfering agentsPotent anticancer activity[12]
Quinoxaline-bisarylureaAnti-tumor activity-[12]
Novel Quinoxaline DerivativesHePG-2, MCF-7, HCT-116 cell linesIC₅₀ ranging from 7.6 to 32.4 µM[6]
Novel Quinoxaline DerivativesDNA topoisomerase IIIC₅₀ ranging from 6.4 to 15.3 µM[6]

Conclusion

Based on its chemical structure, this compound is strongly predicted to function as a DNA alkylating agent. The quinoxaline core likely facilitates DNA targeting, while the reactive bromomethyl group forms covalent adducts with DNA bases, leading to cell cycle arrest and apoptosis. Additionally, the potential for this compound to act as a kinase or topoisomerase inhibitor cannot be ruled out and warrants investigation. The lack of direct experimental data for this compound underscores the need for further research to validate these hypotheses and to fully characterize its biological activity and therapeutic potential. The experimental approaches outlined in this document provide a roadmap for such future investigations.

References

Spectral Data of 6-(Bromomethyl)quinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-(bromomethyl)quinoxaline, a key building block in medicinal chemistry and materials science. This document details the synthesis, purification, and spectral characterization (NMR, IR, MS) of this compound, offering valuable insights for its application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9s1HH-2
~8.8s1HH-3
~8.1d1HH-8
~8.0s1HH-5
~7.8dd1HH-7
~4.8s2H-CH₂Br

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~146C-2
~145C-3
~142C-8a
~141C-4a
~138C-6
~132C-7
~130C-5
~129C-8
~32-CH₂Br
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2925, ~2850MediumAliphatic C-H Stretch (-CH₂)
~1600, ~1500StrongC=C Aromatic Ring Stretch
~1470MediumC=N Stretch (Quinoxaline Ring)
~1210StrongC-Br Stretch
~830StrongAromatic C-H Bend (para-disubstituted)
Mass Spectrometry (MS)
m/zInterpretation
222/224[M]⁺ Molecular ion peak (presence of Br isotopes)
143[M - Br]⁺
116[M - Br - HCN]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the radical bromination of 6-methylquinoxaline.

Materials:

  • 6-Methylquinoxaline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylquinoxaline in CCl₄.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectral Data Acquisition

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

  • Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • The sample is introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • The data is presented as a plot of mass-to-charge ratio (m/z) versus relative intensity.

Mandatory Visualization

The following diagram illustrates the general analytical workflow for the characterization of this compound.

analytical_workflow Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure ms->purity final_product final_product structure->final_product Characterized This compound purity->final_product

Analytical Workflow for Characterization

6-(Bromomethyl)quinoxaline CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: 6-(Bromomethyl)quinoxaline CAS Number: 53967-21-8 Molecular Formula: C₉H₇BrN₂ Molecular Weight: 223.07 g/mol

Physicochemical Properties
PropertyValue
Appearance Solid
Purity Typically ≥95%
Solubility Soluble in organic solvents such as DMF and DMSO
Storage Recommended storage at -20°C for long-term stability

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive bromomethyl group at the 6-position makes it a valuable intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications, particularly in the development of novel anticancer and antimicrobial agents. This guide provides a comprehensive overview of its chemical properties, supplier information, synthetic applications, and its role in modulating key signaling pathways.

Supplier Information

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes some of the key suppliers and their product offerings.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich FLUH99C8D709-Inquire
Fluorochem F33014995%100mg, 250mg, 1g
CymitQuimica 10-F33014995%100mg, 250mg, 1g
ChemScene CS-0019218≥96%Inquire
VEGPHARM 53967-21-8-On request

Synthetic Applications & Experimental Protocols

The reactivity of the bromomethyl group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of the quinoxaline moiety onto various molecular scaffolds.

General Reactivity

The bromine atom in the bromomethyl group is a good leaving group, facilitating reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is central to its utility in organic synthesis.

Experimental Protocol: Synthesis of 6-[(Arylthio)methyl]quinoxaline Derivatives

This protocol is adapted from the synthesis of related quinoxaline derivatives and illustrates a typical nucleophilic substitution reaction.

Materials:

  • This compound

  • Arylthiol (e.g., thiophenol)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired arylthiol (1.1 eq) and cesium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 6-[(arylthio)methyl]quinoxaline derivative.

Role in Signaling Pathways and Drug Development

Quinoxaline derivatives have garnered significant attention in drug discovery for their ability to modulate various signaling pathways implicated in diseases such as cancer and inflammation.

Inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1)

Recent studies have identified quinoxaline-based compounds as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] ASK1 is activated by various cellular stressors, including reactive oxygen species (ROS) and inflammatory cytokines, and its activation can lead to apoptosis and inflammation. Dysregulation of the ASK1 pathway is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

The general mechanism involves the quinoxaline scaffold acting as a hinge-binding motif within the ATP-binding pocket of the ASK1 enzyme, thereby preventing its phosphorylation and subsequent activation of downstream targets like p38 and JNK.

ASK1_Inhibition_by_Quinoxaline_Derivatives stress Cellular Stress (ROS, Cytokines) ask1 ASK1 stress->ask1 Activates p38_jnk p38 / JNK ask1->p38_jnk Phosphorylates quinoxaline This compound Derivative quinoxaline->ask1 Inhibits apoptosis Apoptosis & Inflammation p38_jnk->apoptosis Leads to

Caption: Inhibition of the ASK1 signaling pathway by quinoxaline derivatives.

Anticancer and Antimicrobial Activity

The quinoxaline scaffold is a common feature in compounds exhibiting potent anticancer and antimicrobial activities.[3][4][5][6] Derivatives of this compound can be synthesized to target various cellular processes in cancer cells, such as cell cycle progression and apoptosis. Similarly, these derivatives have shown promise in combating various bacterial and fungal strains.

The workflow for developing such therapeutic agents often involves the initial synthesis of a library of derivatives, followed by in vitro screening and subsequent lead optimization.

Drug_Development_Workflow start This compound synthesis Synthesis of Derivative Library start->synthesis screening In Vitro Screening (Anticancer/Antimicrobial) synthesis->screening optimization Lead Optimization screening->optimization preclinical Preclinical Studies optimization->preclinical

Caption: Drug development workflow for quinoxaline-based therapeutics.

Conclusion

This compound is a key building block for the development of novel, biologically active compounds. Its versatile reactivity, coupled with the inherent pharmacological properties of the quinoxaline scaffold, makes it a molecule of significant interest to researchers in drug discovery and materials science. The ability of its derivatives to modulate critical signaling pathways, such as the ASK1 pathway, highlights its potential for the development of next-generation therapeutics. Further exploration of the synthetic utility and biological activity of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to 6-(Bromomethyl)quinoxaline Derivatives in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(bromomethyl)quinoxaline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The quinoxaline scaffold is a key feature in numerous biologically active molecules, and the introduction of a bromomethyl group at the 6-position offers a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2][3]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting with the construction of the quinoxaline core, followed by the introduction of the bromomethyl group.

Synthesis of the Quinoxaline Core

A common and effective method for the synthesis of the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] For the synthesis of 6-substituted quinoxalines, a correspondingly substituted o-phenylenediamine is used.

Bromination of a Methyl Group

Once the 6-methylquinoxaline scaffold is in place, the bromomethyl group can be introduced via radical bromination of the methyl group. This is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of 6-Methylquinoxaline

  • To a solution of 4-methyl-1,2-phenylenediamine (1.0 eq) in ethanol, add glyoxal (1.1 eq, 40% aqueous solution).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methylquinoxaline.

Step 2: Synthesis of this compound

  • Dissolve 6-methylquinoxaline (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq).

  • Reflux the mixture under irradiation with a UV lamp for 2 hours.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Chemical Reactivity and Derivatization

The primary reactivity of this compound lies in the nucleophilic substitution of the bromide ion.[2][4] This allows for the introduction of a wide variety of functional groups, leading to a diverse library of derivatives.

Nucleophilic Substitution Reactions

The benzylic bromide in this compound is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol), add the desired nucleophile (1.0-1.2 eq).

  • If the nucleophile is an amine, a base such as potassium carbonate or triethylamine may be added to neutralize the HBr formed.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Spectroscopic Data of Quinoxaline Derivatives

The following table summarizes representative spectroscopic data for quinoxaline derivatives.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)Reference
2-Phenylquinoxaline9.31 (s, 1H), 8.25-8.17 (m, 2H), 8.16-8.06 (m, 2H), 7.82-7.66 (m, 2H), 7.61-7.40 (m, 3H)151.7, 143.3, 142.2, 141.5, 136.7, 130.2, 130.1, 129.6, 129.5, 129.1, 129.0, 127.3207 (M+H)+[6]
2-(p-Tolyl)quinoxaline9.28 (s, 1H), 8.14-8.04 (m, 4H), 7.77-7.64 (m, 2H), 7.37-7.29 (m, 2H), 2.45 (s, 3H)151.7, 143.2, 142.2, 141.4, 140.4, 133.9, 130.1, 129.8, 129.5, 129.2, 129.0, 127.4, 21.4220 (M+H)+[6]
6-Bromo-2-chloro-3-hydrazinylquinoxaline9.16 (s, 1H, NH), 8.10-7.80 (m, 3H, Ar-H), 5.00 (s, 2H, NH2)--[1]
8-Bromo-4-(morpholin-4-yl)tetrazolo[1,5-a]quinoxaline8.43-7.62 (m, 3H, Ar-H), 4.28 (m, 4H, 2O-CH2), 3.82 (m, 4H, 2N-CH2)145.69, 145.35, 136.16, 132.51, 127.93, 127.21, 122.56, 120.96, 66.33, 65.94, 46.30334 (M+)[1]
Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[1][3][7]

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Reference
Benzoxazole derivative 8MGC-8031.49 ± 0.18[3]
Benzoxazole derivative 8HepG-25.27 ± 0.72[3]
1,3-Diphenylurea-quinoxaline 19MGC-8039[3]
Sulfono-hydrazide derivative 18MCF-722.11 ± 13.3[3]
Imidazole-substituted quinoxaline 24A3750.003[3]

Table 3: Antimicrobial Activity of Selected Quinoxaline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Quinoxaline derivativeMRSA4[7]
Pentacyclic compound 10Candida albicans16[8]
Pentacyclic compound 10Aspergillus flavus16[8]
Compound 2dEscherichia coli8[8]
Compound 3cEscherichia coli8[8]

Mandatory Visualization

Synthesis of this compound Derivatives

The following diagram illustrates the general synthetic pathway for the preparation of this compound and its subsequent derivatization through nucleophilic substitution.

Synthesis_of_6_Bromomethylquinoxaline_Derivatives cluster_synthesis Synthesis of Core Structure cluster_derivatization Derivatization by Nucleophilic Substitution 4-Methyl-1,2-phenylenediamine 4-Methyl-1,2-phenylenediamine 6-Methylquinoxaline 6-Methylquinoxaline 4-Methyl-1,2-phenylenediamine->6-Methylquinoxaline Glyoxal, EtOH, Reflux Glyoxal Glyoxal This compound This compound 6-Methylquinoxaline->this compound CCl4, Reflux NBS NBS, BPO Derivative 6-(Nucleophilomethyl)quinoxaline This compound->Derivative Solvent, Base (optional) Nucleophile Nucleophile (Nu-H) Biological_Screening_Workflow Start Start Synthesized_Derivatives Library of this compound Derivatives Start->Synthesized_Derivatives Anticancer_Screening Anticancer Activity Screening (e.g., MTT Assay) Synthesized_Derivatives->Anticancer_Screening Antimicrobial_Screening Antimicrobial Activity Screening (e.g., Broth Microdilution) Synthesized_Derivatives->Antimicrobial_Screening Data_Analysis_Anticancer IC50 Value Determination Anticancer_Screening->Data_Analysis_Anticancer Data_Analysis_Antimicrobial MIC Value Determination Antimicrobial_Screening->Data_Analysis_Antimicrobial Hit_Identification_Anticancer Identification of Potent Anticancer Hits Data_Analysis_Anticancer->Hit_Identification_Anticancer Hit_Identification_Antimicrobial Identification of Potent Antimicrobial Hits Data_Analysis_Antimicrobial->Hit_Identification_Antimicrobial Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification_Anticancer->Lead_Optimization Hit_Identification_Antimicrobial->Lead_Optimization End End Lead_Optimization->End

References

Navigating the Solubility of 6-(Bromomethyl)quinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 6-(Bromomethyl)quinoxaline, a key intermediate in pharmaceutical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the drug development sector, providing essential data and methodologies for the effective use of this compound.

Introduction to this compound

This compound is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are recognized for their broad spectrum of biological activities, serving as foundational structures in the development of anticancer, antimicrobial, and antiviral agents. The solubility of this compound is a critical parameter that influences its utility in synthetic reactions, purification processes, and formulation studies. An understanding of its behavior in various solvents is paramount for optimizing experimental conditions and ensuring reproducible results.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be predicted based on its molecular structure and the known properties of related quinoxaline compounds. The presence of the aromatic quinoxaline core suggests solubility in a range of organic solvents.

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Moderate solubility is expected in halogenated solvents like chloroform and dichloromethane, as well as in lower alcohols such as methanol and ethanol, particularly with heating. Due to the nonpolar nature of the core structure, some solubility in aromatic hydrocarbons like toluene may also be observed. Conversely, it is predicted to have low solubility in non-polar aliphatic hydrocarbons and to be sparingly soluble in water.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Methanol
Ethanol
Acetone
Acetonitrile
Chloroform
Dichloromethane (DCM)
Toluene
Water

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (high-purity grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

    • Analyze the calibration standards using a validated HPLC or UV-Vis method to construct a calibration curve of absorbance/peak area versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to allow for equilibrium to be reached (typically 24-48 hours).

  • Sample Analysis:

    • After the equilibration period, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any particulate matter.

    • Dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the established analytical method (HPLC or UV-Vis).

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Experimental Workflow and Logical Relationships

The determination of solubility is a systematic process. The following diagram illustrates the logical workflow for this experimental procedure.

G A Start: Define Solvents and Temperature B Prepare Calibration Standards A->B E Prepare Saturated Solutions (Excess Solute + Solvent) A->E C Analyze Standards (HPLC/UV-Vis) B->C D Generate Calibration Curve C->D J Calculate Solubility from Calibration Curve D->J F Equilibrate in Thermostatic Shaker E->F G Filter Supernatant F->G H Dilute Filtrate G->H I Analyze Diluted Sample H->I I->J K End: Report Solubility Data J->K

Solubility Determination Workflow

As specific signaling pathways involving this compound are not well-established, a diagram illustrating its role in such a context cannot be provided at this time. The focus remains on the fundamental physicochemical properties that enable its use in broader research applications. Quinoxaline derivatives, in general, are known to be investigated as inhibitors in various signaling pathways critical to cell growth and proliferation, such as kinase pathways. The solubility data generated using the protocols in this guide will be instrumental for researchers exploring the potential biological activities of this compound and its analogues.

A Technical Guide to the Early Research and Discovery of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, leading to a vast array of pharmacological activities.[1][2][3] Quinoxaline derivatives have been successfully developed into antibacterial, antiviral, anticancer, and anti-inflammatory agents, among others.[1][3][4][5] This technical guide delves into the foundational period of quinoxaline research, exploring its initial discovery, the seminal synthetic methods developed, and the early investigations into its biological potential that paved the way for modern drug development.

Chapter 1: The Seminal Discovery: Hinsberg & Körner Synthesis

The genesis of quinoxaline chemistry dates back to 1884, with the independent work of O. Hinsberg and W. Körner.[6][7][8][9] They established the first and most fundamental method for synthesizing the quinoxaline ring system: the condensation reaction between an aromatic ortho-diamine and a 1,2-dicarbonyl compound.[6][7][9] This straightforward and efficient reaction, often referred to as the Hinsberg-Körner synthesis, remains a widely used method for constructing the quinoxaline core.[7][10]

The reaction is a classic example of a cyclocondensation, where the two amino groups of the o-phenylenediamine nucleophilically attack the two carbonyl carbons of the 1,2-dicarbonyl compound, followed by the elimination of two molecules of water to form the stable aromatic pyrazine ring.

Experimental Protocols: The Classical Hinsberg-Körner Reaction

The original protocols involved relatively harsh conditions, such as strong acid catalysts and high temperatures.[11] Modern variations have significantly improved upon these initial methods, employing milder conditions and a wide variety of catalysts. Below is a generalized protocol representing the classical approach.

Objective: To synthesize a 2,3-disubstituted quinoxaline derivative.

Materials:

  • o-Phenylenediamine (1 equivalent)

  • 1,2-Dicarbonyl compound (e.g., Benzil for 2,3-diphenylquinoxaline) (1 equivalent)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Acid catalyst (optional, e.g., a catalytic amount of HCl)

Procedure:

  • Dissolve the o-phenylenediamine in the chosen solvent (e.g., ethanol) in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound to the solution.

  • If using a catalyst, add a catalytic amount of acid to the mixture.

  • Heat the reaction mixture to reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent may be partially evaporated, or water may be added to induce precipitation.

  • Collect the crude product by filtration.

  • Wash the collected solid with a cold solvent (e.g., cold ethanol or water) to remove residual starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

  • Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Workflow for the Classical Hinsberg-Körner Synthesis

Hinsberg_Korner_Synthesis cluster_process Process cluster_purification Purification o_phenylenediamine o-Phenylenediamine dissolve Dissolve in Solvent (e.g., EtOH) dicarbonyl 1,2-Dicarbonyl Compound mix Mix Reactants dissolve->mix reflux Heat / Reflux (with optional acid catalyst) mix->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation / Filtration cool->precipitate recrystallize Recrystallization precipitate->recrystallize product Pure Quinoxaline Product recrystallize->product

Caption: Workflow of the classical Hinsberg-Körner quinoxaline synthesis.

Chapter 2: Early Synthetic Developments and Quantitative Analysis

Following the initial discovery, research efforts focused on expanding the scope and improving the efficiency of quinoxaline synthesis. While the condensation of ortho-diamines and 1,2-dicarbonyls remained the core method, variations in reactants, catalysts, and reaction conditions were explored.[6][10] Surrogates for 1,2-dicarbonyl compounds, such as α-hydroxyketones and α-haloketones, were also introduced to broaden the range of accessible derivatives.[7]

Data Presentation: Comparison of Early Synthetic Methods

The table below summarizes quantitative data from various early and optimized methods for the synthesis of quinoxaline derivatives, highlighting the evolution towards higher yields and milder conditions.

MethodReactantsCatalyst/ConditionsYield (%)Reference
Classical Condensation o-Phenylenediamine, 1,2-DicarbonylHigh Temperature, Acidic MediumVariable[7][11]
Iodine-Catalyzed Oxidative Cyclization o-Phenylenediamine, Hydroxyl KetoneI₂ (0.25 mmol), DMSO, Room Temp, 12h80–90%[6]
Glycerol/Water Medium Diamine (1 mmol), Dicarbonyl (1 mmol)Glycerol (5 mL), Water (2 mL), 90°C, 4–6 min85–91%[6][9]
Copper-Catalyzed Cyclocondensation o-Phenylenediamine, Aromatic AlkyneCu(OAc)₂, Cs₂CO₃, 70°C, 8h86%[6][9]
Solid Acid Catalyst (Solvent-Free) o-Phenylenediamine, BenzilTiO₂-Pr-SO₃H (1 mol%), Room Temp, 10 min95%[6]
Fluorinated Alcohol Medium o-Phenylenediamine, BenzilHexafluoroisopropanol (HFIP), Room Temp, 20 min95%[6]

Evolution of Quinoxaline Synthetic Pathways

Synthesis_Evolution cluster_surrogates Use of Dicarbonyl Surrogates cluster_catalysis Catalytic & Green Methods core Classical Synthesis (1884) o-Phenylenediamine + 1,2-Dicarbonyl haloketones α-Haloketones core->haloketones Modification hydroxyketones α-Hydroxyketones core->hydroxyketones Modification alkynes Alkynes & Alkenes core->alkynes Modification metal Metal-Catalyzed (Cu, Ni, Pd) core->metal Improvement iodine Iodine-Catalyzed Oxidative Cyclization hydroxyketones->iodine green Green Chemistry (Water, Solid Acids, MW) metal->green

Caption: Logical evolution from classical to modern quinoxaline synthesis.

Chapter 3: Early Discoveries of Biological Activity

While initially explored from a purely chemical synthesis perspective, the quinoxaline scaffold soon attracted attention for its biological properties. Early research uncovered a range of activities, with the antimicrobial effects being among the first and most significant discoveries.[4][5] This marked the transition of quinoxalines from chemical curiosities to promising scaffolds for drug development.

A particularly important subclass that emerged from early biological screening was the quinoxaline 1,4-dioxides (QdNOs) .[12][13] The oxidation of the two nitrogen atoms in the pyrazine ring was found to significantly enhance biological activity, especially antibacterial efficacy.[12][14] Some of the first commercially relevant quinoxalines, used as antibacterial growth promoters in veterinary medicine, were from this class.[12] Natural products containing the quinoxaline motif, such as the antibiotics Echinomycin and Levomycin, further solidified the therapeutic potential of this heterocyclic system.[4]

Data Presentation: Early Antimicrobial Activity

Quantitative data from the earliest biological studies is scarce in modern databases. However, subsequent research built upon these early findings provides insight into the potency of first-generation compounds. The following table presents representative data on the antimicrobial activity of early quinoxaline derivatives.

Compound ClassOrganism(s)Activity NotedReference(s)
Quinoxaline 1,4-dioxides (General)Staphylococcus aureus, E. coliStrong antibacterial activity[15][16][17]
Quinoxaline 1,4-dioxides (QdNOs)Mycobacterium tuberculosisInhibition of 99-100% reported for some derivatives[16]
Substituted QuinoxalinesGram-positive & Gram-negative bacteriaBroad-spectrum antibacterial activity[1][16]
Thiazolo-imidazo-quinoxalinesGram-positive & Gram-negative bacteriaScreened for antibacterial properties[16]
Natural Quinoxalines (e.g., Iodinin)Gram-positive bacteriaNatural antibiotic activity[13]

Conceptual Workflow for Early Biological Screening

Biological_Screening cluster_screening Primary Screening cluster_development Lead Development start Synthesized Quinoxaline Library screen Antimicrobial Assay (e.g., Agar Diffusion) start->screen decision Activity Observed? screen->decision sar Structure-Activity Relationship (SAR) Study decision->sar Yes no_activity Inactive decision->no_activity No optimization Chemical Modification (e.g., N-oxidation) sar->optimization optimization->start Synthesize New Analogs lead Lead Compound (e.g., QdNOs) optimization->lead

References

The Versatile Scaffold: A Technical Guide to the Potential Biological Activity of 6-(Bromomethyl)quinoxaline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a fused bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The introduction of a bromomethyl group, particularly at the 6-position, provides a versatile synthetic handle for the creation of diverse molecular architectures with significant therapeutic potential. While direct biological studies on 6-(Bromomethyl)quinoxaline are limited, its utility as a key intermediate allows for the development of potent anticancer, antimicrobial, antiviral, and kinase-inhibiting agents. This technical guide provides an in-depth overview of the synthesis of bromomethyl quinoxalines and the biological activities of their subsequent derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of synthetic and signaling pathways.

Introduction to Quinoxalines

Quinoxaline, or benzopyrazine, is a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring. This core structure is a bioisostere of quinoline and naphthalene and is present in several natural and synthetic compounds with significant biological properties.[1] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, and the planar aromatic system allows for π-π stacking interactions, both of which are crucial for binding to biological targets.[2] Consequently, quinoxaline derivatives have been extensively explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase-inhibiting agents.[3][4][5]

The Role of the Bromomethyl Group

The bromomethyl group (-CH₂Br) is a highly reactive functional group that serves as an excellent electrophile in nucleophilic substitution reactions. Its incorporation into the quinoxaline scaffold at the 6-position creates a key intermediate, this compound, which can be readily modified to introduce a wide variety of side chains and functional groups. This versatility allows for the systematic exploration of the structure-activity relationship (SAR) of quinoxaline derivatives, enabling the fine-tuning of their biological activity.

Synthesis of Bromomethyl Quinoxaline Derivatives

The synthesis of biologically active molecules often begins with the construction of a key intermediate. In this context, a bromomethyl-substituted quinoxaline serves as a valuable precursor. A common synthetic route involves the bromination of a methyl-substituted quinoxaline.

General Synthesis of a Bromomethyl Quinoxaline Intermediate

A representative synthesis starts with the bromination of a methyl-substituted quinoxalin-2(1H)-one. This intermediate can then be further modified. For example, 3-methylquinoxalin-2-one can be synthesized by the reaction of o-phenylenediamine with ethyl pyruvate, followed by bromination to yield 3-bromomethyl quinoxaline-2-one.[6] This brominated compound is then reacted with a nucleophile, such as a substituted phenol, to introduce a new side chain.

A o-phenylenediamine + Ethyl pyruvate B 3-methylquinoxalin-2-one A->B C Bromination B->C D 3-bromomethyl quinoxalin-2-one C->D E Nucleophilic Substitution (e.g., with 4-hydroxy benzaldehyde) D->E F 3-((4-formylphenoxy)methyl)quinoxalin-2(1H)-one E->F G Condensation with aromatic amines F->G H Schiff Base Derivatives G->H

Caption: Synthetic workflow for Schiff base derivatives from a bromomethyl quinoxaline intermediate.

Biological Activities of Derivatives

The true potential of this compound lies in the diverse biological activities of the derivatives that can be synthesized from it.

Anticancer Activity

Quinoxaline derivatives are a well-established class of anticancer agents.[7][8][9] Their mechanisms of action are varied and include the inhibition of protein kinases, which are crucial for cell signaling and proliferation, and the induction of apoptosis.[8][10]

Derivatives synthesized from brominated quinoxalines have shown significant cytotoxic effects against various cancer cell lines. For instance, tetrazolo[1,5-a]quinoxaline derivatives, synthesized from 6-bromo-2,3-dichloroquinoxaline, have demonstrated high inhibitory effects against multiple tumor cell lines, with some compounds showing greater potency than the standard chemotherapeutic drug doxorubicin.[3]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Triazole-substituted quinoxalineTy-82 (Leukemia)2.5[11]
Triazole-substituted quinoxalineTHP-1 (Leukemia)1.6[11]
Dibromo-substituted quinoxaline (26e)ASK1 (enzyme inhibition)0.03017[12]
Quinoxaline-bisarylureaHCT116 (Colon)4.4[8]
Quinoxaline-bisarylureaMCF-7 (Breast)4.4[8]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinoxaline derivatives have been shown to possess significant antibacterial and antifungal properties.[11][13][14] The introduction of various substituents via the bromomethyl handle can lead to compounds with broad-spectrum antimicrobial activity.

For example, a series of Schiff bases prepared from 3-bromomethyl quinoxaline-2-one were evaluated for their antimicrobial activity.[6] Similarly, other studies have shown that derivatives of 6-bromo-quinoxaline exhibit significant activity against both Gram-positive and Gram-negative bacteria.[3]

Table 2: Antimicrobial Activity of Selected 6-Bromo-Quinoxaline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
4 S. aureus221.95[3]
4 B. subtilis250.98[3]
4 E. coli187.81[3]
4 P. aeruginosa1715.62[3]
5a S. aureus250.98[3]
5a B. subtilis280.98[3]
5a E. coli203.90[3]
5a P. aeruginosa187.81[3]
9 S. aureus310.98[3]
9 B. subtilis290.98[3]
9 E. coli241.95[3]
9 P. aeruginosa213.90[3]
Antiviral Activity

Quinoxaline derivatives have also emerged as promising antiviral agents, with activity reported against a range of viruses.[15][16][17] The ability to easily modify the quinoxaline scaffold through intermediates like this compound is crucial for developing compounds that can target specific viral proteins or processes.

A notable study described the synthesis of 6-[(het)arylthiomethyl]quinoxaline derivatives from 6-(bromomethyl)-2,3-dimethoxyquinoxaline. These compounds were evaluated for their antiviral activity against coxsackievirus B5 (CBV5), a member of the enterovirus family. Some of these derivatives exhibited potent and selective inhibition of viral replication.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[18] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Quinoxaline derivatives have been identified as potent kinase inhibitors, often acting as ATP-competitive inhibitors.[2][18][19]

Derivatives of 6,7-dimethyl quinoxaline with bromo or chloro functionalities have been shown to be highly selective inhibitors of GSK3β, a kinase implicated in neurodegenerative diseases like Alzheimer's.[19] Another study reported a dibromo-substituted quinoxaline derivative as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with an IC₅₀ value of 30.17 nM.[12]

cluster_0 Cellular Signaling cluster_1 Inhibition Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Quinoxaline Quinoxaline Derivative Quinoxaline->Kinase Binds to ATP-binding site Inhibition Inhibition

Caption: Mechanism of action for quinoxaline-based kinase inhibitors.

Experimental Protocols

Synthesis of 3-((4-(substituted-phenylimino)methyl)phenoxy)methyl)quinoxalin-2(1H)-one (Schiff Base Derivatives)

This protocol is adapted from a general procedure for the synthesis of Schiff bases from a bromomethyl quinoxaline intermediate.[6]

  • Synthesis of 3-methylquinoxalin-2-one: o-phenylenediamine is reacted with ethyl pyruvate to yield 3-methylquinoxalin-2-one.

  • Bromination: The 3-methylquinoxalin-2-one is brominated to afford 3-bromomethyl quinoxalin-2-one.

  • Synthesis of 3-((4-formylphenoxy)methyl)quinoxalin-2(1H)-one: The 3-bromomethyl quinoxalin-2-one is treated with 4-hydroxy benzaldehyde to yield the intermediate aldehyde.

  • Synthesis of Schiff Bases: The intermediate aldehyde is then reacted with various substituted aromatic amines in refluxing ethanol to yield the final Schiff base derivatives. The reaction progress can be monitored by thin-layer chromatography (TLC). The final products are purified by recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., quinoxaline derivatives) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a highly valuable, yet under-explored, intermediate in the synthesis of biologically active quinoxaline derivatives. The reactivity of the bromomethyl group allows for the facile introduction of a wide array of functional groups, leading to compounds with potent anticancer, antimicrobial, antiviral, and kinase-inhibiting properties. Future research should focus on the systematic exploration of derivatives synthesized from this compound to fully elucidate its potential in drug discovery. The development of novel synthetic methodologies and the comprehensive biological evaluation of these new derivatives will undoubtedly pave the way for the discovery of next-generation therapeutic agents.

References

In-Depth Technical Guide: Stability and Storage of 6-(Bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(Bromomethyl)quinoxaline, a key building block in medicinal chemistry and drug development. Understanding the stability profile of this reagent is critical for ensuring its quality, reactivity, and the integrity of synthetic outcomes.

Core Stability Profile

This compound is a reactive molecule due to the presence of the bromomethyl group, which is susceptible to nucleophilic substitution and hydrolysis. While specific, quantitative stability studies are not extensively published, its chemical nature suggests a moderate stability that is highly dependent on storage conditions. The quinoxaline core itself is a relatively stable aromatic system, but the benzylic bromide confers significant reactivity.

Based on available safety data sheets and the compound's chemical structure, it is considered chemically stable under standard ambient conditions, such as at room temperature, for limited periods. However, for long-term storage and to ensure high purity for sensitive applications, more stringent conditions are recommended.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling guidelines are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.Reduces the rate of potential degradation reactions, such as hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and reaction with atmospheric moisture.
Light Exposure Protect from light.The quinoxaline ring system may be susceptible to photodegradation.
Container Keep in a tightly sealed, light-resistant container.Prevents exposure to moisture, air, and light.
Handling Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE).The compound is classified as harmful and can cause severe skin burns and eye damage.

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be the hydrolysis of the bromomethyl group to form 6-(hydroxymethyl)quinoxaline. This reaction can be catalyzed by the presence of water and accelerated by elevated temperatures or non-neutral pH conditions. Further oxidation of the resulting alcohol is also a possibility. The aromatic quinoxaline core may undergo photodegradation upon prolonged exposure to UV light.

G Potential Degradation Pathway of this compound A This compound B 6-(Hydroxymethyl)quinoxaline A->B Hydrolysis (H2O) C Other Degradation Products A->C Photodegradation (Light)

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

For researchers requiring detailed stability data, a forced degradation study is recommended to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

This study exposes this compound to a range of stress conditions to accelerate its degradation.

Objective: To identify the likely degradation products and degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from all potential degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is ideal for monitoring multiple wavelengths).

  • Method Development: Inject the stressed samples from the forced degradation study to evaluate the separation of the main peak from any degradation product peaks. Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

G Workflow for Stability-Indicating Method Development cluster_0 Forced Degradation cluster_1 HPLC Method Development A Acid Hydrolysis F Column & Mobile Phase Screening A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolysis E->F G Method Optimization F->G H Method Validation G->H

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for 6-(Bromomethyl)quinoxaline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 6-(Bromomethyl)quinoxaline. Quinoxaline derivatives are significant scaffolds in medicinal chemistry, recognized for their wide range of biological activities. Consequently, a validated analytical method is crucial for quality control, purity assessment, and pharmacokinetic studies. This protocol provides a comprehensive guide, including instrumentation, sample preparation, and chromatographic conditions, suitable for professionals in pharmaceutical research and development.

Introduction

This compound is a key intermediate in the synthesis of various biologically active quinoxaline derivatives. The quinoxaline ring system is a prevalent feature in numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties. The precise and accurate quantification of this compound is essential to ensure the purity of synthesized compounds and to monitor its presence in various sample matrices during drug development processes. This document provides a detailed HPLC protocol designed as a starting point for the analysis of this compound, which can be further optimized and validated according to specific laboratory requirements. The method utilizes a standard C18 column with UV detection, a common setup in analytical laboratories.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound using a standard HPLC system.

1. Instrumentation and Consumables

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: HPLC grade formic acid or trifluoroacetic acid (TFA).

  • Vials: 2 mL amber HPLC vials with caps and septa.

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).

2. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the working stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

3. Sample Preparation

  • For Bulk Material/Reaction Mixtures: Dissolve an accurately weighed amount of the sample in acetonitrile to obtain a theoretical concentration within the calibration range.

  • Filtration: Filter the prepared sample through a 0.45 µm syringe filter into an amber HPLC vial to remove any particulate matter.

  • Injection: Inject 10 µL of the filtered sample into the HPLC system.

4. HPLC Instrument Setup and Run

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Program the HPLC sequence to include a blank (initial mobile phase), calibration standards, and the prepared samples.

  • Chromatographic Conditions: The following conditions are recommended as a starting point and may require optimization.

Data Presentation

The following table summarizes the recommended chromatographic conditions and expected performance parameters for the analysis of this compound. These values are typical and may vary based on the specific instrument, column, and laboratory conditions.

ParameterRecommended Condition / Value
HPLC System Standard LC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 50% B to 95% B over 15 min, hold at 95% B for 5 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Expected Retention Time ~ 8 - 12 minutes (highly dependent on exact conditions)
Linearity Range (Example) 0.5 - 50 µg/mL (R² ≥ 0.999)
Limit of Detection (LOD) < 0.1 µg/mL (estimated)
Limit of Quantification (LOQ) < 0.5 µg/mL (estimated)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol, from the initial preparation of solutions to the final data analysis.

experimental_workflow cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Run cluster_data 3. Data Processing prep Preparation stock Prepare Stock Solution (1 mg/mL in ACN) standards Prepare Calibration Standards (0.5 - 50 µg/mL) stock->standards filter Filter all solutions (0.45 µm Syringe Filter) standards->filter sample Prepare Sample Solution (in ACN) sample->filter equilibrate Equilibrate C18 Column filter->equilibrate hplc HPLC Analysis inject Inject Blank, Standards, and Samples (10 µL) equilibrate->inject run Run Gradient Program (1.0 mL/min, 30°C, 254 nm) inject->run integrate Integrate Chromatographic Peaks run->integrate data Data Analysis curve Generate Calibration Curve (Concentration vs. Area) integrate->curve quantify Quantify this compound in Samples curve->quantify

Caption: Workflow for HPLC analysis of this compound.

Quinoxaline Signaling Context Diagram

While this compound is primarily a synthetic intermediate, its derivatives often target critical cellular signaling pathways implicated in diseases like cancer. The diagram below illustrates a common pathway inhibited by various quinoxaline compounds.[1]

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates response Cell Proliferation, Survival, Metabolism mtor->response quinoxaline Quinoxaline Derivatives quinoxaline->inhibitor inhibitor->pi3k Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.[1]

References

Application Notes and Protocols: 6-(Bromomethyl)quinoxaline as a Fluorescent Labeling Agent for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)quinoxaline is a fluorescent labeling reagent designed for the derivatization of primary and secondary amines. This reagent covalently attaches the quinoxaline fluorophore to amine-containing molecules, enabling their sensitive detection in various analytical applications, including high-performance liquid chromatography (HPLC), fluorescence microscopy, and microplate assays. The quinoxaline moiety is a well-established fluorophore known for its environmental sensitivity, which can provide insights into the local environment of the labeled molecule. The reaction proceeds via a nucleophilic substitution, forming a stable amine linkage.

Principle of Derivatization

The fluorescent labeling of amines with this compound is based on a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group on the quinoxaline ring. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding a fluorescently labeled amine conjugate. The reaction is typically carried out under mild basic conditions to ensure the amine is in its more nucleophilic, deprotonated state.

Photophysical Properties of Labeled Amines

The resulting N-substituted-6-(aminomethyl)quinoxaline derivatives exhibit fluorescence properties that are useful for detection. While the exact photophysical parameters will vary depending on the specific amine and the solvent environment, the data in Table 1 provides representative values for quinoxaline-based fluorophores. It is strongly recommended that users experimentally determine the specific excitation and emission maxima for their particular amine conjugate in the desired solvent system.

Table 1: Representative Photophysical Data for Amine-Labeled Quinoxaline Derivatives

ParameterRepresentative ValueNotes
Excitation Wavelength (λex) 340 - 380 nmDependent on solvent and amine structure.
Emission Wavelength (λem) 420 - 480 nmDependent on solvent and amine structure.
Stokes Shift 80 - 100 nmThe difference between excitation and emission maxima.
Quantum Yield (Φ) 0.1 - 0.5Highly dependent on the local environment.
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹At the excitation maximum.

Note: The data presented in this table are illustrative and based on the general photophysical properties of quinoxaline derivatives. Actual values for specific amine conjugates must be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Fluorescent Labeling of Amines

This protocol provides a general method for the derivatization of primary and secondary amines with this compound. Optimal reaction conditions, such as reaction time, temperature, and reagent concentrations, may need to be determined empirically for each specific application.

Materials:

  • This compound

  • Amine-containing sample

  • Anhydrous, amine-free solvent (e.g., Acetonitrile, Dimethylformamide)

  • Non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA, Triethylamine - TEA)

  • Reaction vials

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with a fluorescence detector (for analysis and purification)

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile. Prepare this solution fresh and protect it from light.

    • Prepare a 10 mM stock solution of the amine to be labeled in an appropriate solvent.

    • Prepare a 100 mM stock solution of an organic base (e.g., DIPEA) in anhydrous acetonitrile.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 100 µL of the amine solution with 200 µL of anhydrous acetonitrile.

    • Add 20 µL of the 100 mM organic base solution to the amine solution and vortex briefly.

    • Add a 1.5 to 3-fold molar excess of the this compound stock solution to the amine solution.

    • Vortex the reaction mixture for 30 seconds.

    • Incubate the reaction at 50-60°C for 1-2 hours, protected from light. The optimal time and temperature should be determined for each amine.

  • Reaction Quenching (Optional):

    • To quench any unreacted this compound, a primary amine such as glycine or Tris can be added to the reaction mixture.

  • Analysis and Purification:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

    • The fluorescently labeled amine can be purified from the reaction mixture using reverse-phase HPLC.

Protocol 2: Derivatization of Amino Acids for HPLC Analysis

This protocol is specifically tailored for the pre-column derivatization of amino acids for subsequent analysis by reverse-phase HPLC with fluorescence detection.

Materials:

  • This compound

  • Amino acid standards or sample hydrolysate

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample and Reagent Preparation:

    • Dissolve amino acid standards or the sample in 0.1 M HCl.

    • Prepare a 5 mM solution of this compound in acetonitrile.

  • Derivatization:

    • In a reaction vial, mix 50 µL of the amino acid solution with 100 µL of 0.1 M borate buffer (pH 9.0).

    • Add 100 µL of the 5 mM this compound solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.

    • After incubation, cool the reaction to room temperature.

    • Add 50 µL of 0.1 M HCl to stop the reaction.

    • Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.

  • HPLC Conditions (General Guidance):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the derivatized amino acids.

    • Flow Rate: 1.0 mL/min

    • Fluorescence Detection: Excitation at ~360 nm, Emission at ~450 nm (optimize for your specific conjugate).

Visualizations

ReactionMechanism cluster_product Product Amine R-NH₂ (Amine) LabeledAmine Fluorescently Labeled Amine Amine->LabeledAmine Nucleophilic Attack Quinoxaline This compound Quinoxaline->LabeledAmine Displacement of Bromide

Reaction of an amine with this compound.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_analysis 3. Analysis PrepReagents Prepare Reagent Solutions Mix Mix Amine, Base, and Labeling Reagent PrepReagents->Mix PrepSample Prepare Amine Sample PrepSample->Mix Incubate Incubate at Elevated Temperature Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Analyze Analyze by HPLC-FLD or Purify Quench->Analyze

Application Notes and Protocols for the Derivatization of Fatty Acids with 6-(Bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is crucial in various fields of research, including drug development, diagnostics, and nutritional science, owing to their roles as key energy sources, structural components of cell membranes, and signaling molecules.[1] The derivatization of fatty acids is often a necessary step for their analysis by High-Performance Liquid Chromatography (HPLC), as it enhances their detection by attaching a chromophoric or fluorophoric tag.[2] 6-(Bromomethyl)quinoxaline is a fluorescent labeling reagent that can be utilized for the derivatization of carboxylic acids, including fatty acids, enabling their sensitive detection by fluorescence spectroscopy.

This document provides detailed application notes and a representative experimental protocol for the derivatization of fatty acids with this compound, followed by their quantitative analysis using HPLC with fluorescence detection.

Principle of the Method

The derivatization of fatty acids with this compound proceeds via an esterification reaction. The carboxylate group of the fatty acid acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the quinoxaline moiety. This reaction is typically facilitated by a base, which deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion. The resulting product is a fluorescent ester derivative of the fatty acid, which can be readily detected and quantified by reverse-phase HPLC with a fluorescence detector.

Application Notes

The derivatization of fatty acids with this compound offers a sensitive method for their quantification in various biological and pharmaceutical samples. This technique is particularly valuable for:

  • Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of fatty acid-based drugs or drug candidates.

  • Biomarker Discovery: Quantifying changes in fatty acid profiles associated with disease states, providing potential diagnostic or prognostic markers.

  • Lipidomics Research: Investigating the role of fatty acids in cellular signaling pathways and metabolic networks.

  • Quality Control: Assessing the purity and composition of fatty acid-containing pharmaceutical formulations or nutritional supplements.

Fatty acids are integral to various signaling pathways crucial for cellular function. Their accurate quantification is vital for understanding and modulating these pathways in drug development.

Key Fatty Acid Signaling Pathways
  • Eicosanoid Signaling: Polyunsaturated fatty acids like arachidonic acid are precursors to eicosanoids (prostaglandins, thromboxanes, leukotrienes), which are key mediators of inflammation.[3]

  • G-Protein Coupled Receptor (GPCR) Signaling: Free fatty acids can act as signaling molecules by activating specific GPCRs, such as FFAR1 and FFAR4, which are involved in metabolic regulation.[4][5]

  • Nuclear Receptor Signaling: Fatty acids and their derivatives can bind to and activate nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate gene expression involved in lipid metabolism.[6]

Experimental Protocols

Note: The following protocol is a representative method based on the known reactivity of bromomethylated fluorescent reagents with carboxylic acids. Optimization of reaction conditions (e.g., temperature, time, and reagent concentrations) may be necessary for specific fatty acids and sample matrices.

Materials and Reagents
  • This compound

  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

  • Anhydrous Acetonitrile (HPLC grade)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Crown ether (e.g., 18-crown-6) if using K₂CO₃

  • Glacial Acetic Acid

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Sample containing fatty acids (e.g., plasma, cell lysate, tissue homogenate)

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

Equipment
  • HPLC system with a fluorescence detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • pH meter

Sample Preparation (General Guideline)

For biological samples, a lipid extraction and saponification step is typically required to liberate free fatty acids.

  • Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer procedure.

  • Saponification: To the extracted lipid residue, add a solution of 0.5 M KOH in methanol and heat at 60-70°C for 1 hour to hydrolyze esterified fatty acids.

  • Acidification and Extraction: After cooling, acidify the mixture to a pH of approximately 3 with HCl. Extract the free fatty acids into an organic solvent like hexane or diethyl ether.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

Derivatization Protocol
  • Reconstitute the dried fatty acid extract or a known amount of fatty acid standard in 100 µL of anhydrous acetonitrile.

  • Add 50 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile.

  • Add 10 µL of anhydrous N,N-Diisopropylethylamine (DIPEA) to catalyze the reaction. Alternatively, a solid base like potassium carbonate can be used in conjunction with a phase-transfer catalyst such as 18-crown-6.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.

  • After incubation, cool the reaction mixture to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 Methanol:Water) for HPLC analysis.

HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Elution: A typical gradient might start at 80% B, increasing to 100% B over 20-30 minutes, followed by a re-equilibration step. The gradient should be optimized for the specific fatty acids of interest.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation and emission maxima for the this compound derivatives will need to be determined experimentally but are expected to be in the UV-A to blue region of the spectrum based on the quinoxaline fluorophore. A starting point could be an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.

Quantitative Data

As no specific quantitative data for the derivatization of fatty acids with this compound is readily available in the literature, the following table summarizes typical performance characteristics observed for the derivatization of fatty acids with other bromomethylated fluorescent reagents, which are expected to be comparable.

ParameterTypical Value RangeReference
Limit of Detection (LOD) 1 - 10 pmol[2]
Limit of Quantification (LOQ) 5 - 50 pmol[2]
Linearity (R²) > 0.99General expectation for HPLC methods
Reaction Yield > 90%General expectation for derivatization reactions
Reproducibility (RSD) < 5%General expectation for HPLC methods

Visualizations

Experimental Workflow

Caption: Workflow for fatty acid analysis using this compound derivatization.

Fatty Acid Signaling Pathway (GPCR-mediated)

G Fatty Acid Signaling via GPCRs FA Fatty Acid GPCR FFAR1 / GPR40 FA->GPCR binds Gq Gq protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Insulin Secretion) Ca2->Response PKC->Response

References

Application of 6-(Bromomethyl)quinoxaline in Peptide Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a cornerstone technique in the biopharmaceutical industry for protein characterization, essential for confirming the primary structure of therapeutic proteins, identifying post-translational modifications (PTMs), and ensuring lot-to-lot consistency.[1][2] The method involves the enzymatic digestion of a protein into smaller peptides, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).[1] Chemical derivatization of peptides prior to analysis can significantly enhance detection sensitivity and chromatographic resolution.[3] 6-(Bromomethyl)quinoxaline is a derivatizing agent with specific reactivity towards sulfhydryl groups, making it a valuable tool for labeling cysteine-containing peptides.

The chemical structure of this compound features a reactive bromomethyl group that readily undergoes nucleophilic substitution with the thiol group of cysteine residues, forming a stable thioether bond. The quinoxaline moiety introduces a hydrophobic and UV-active/potentially fluorescent tag, which aids in both the chromatographic separation and detection of the labeled peptides. This application note details the use of this compound for peptide mapping, providing a comprehensive protocol and outlining its benefits.

Principle of Derivatization

The derivatization of cysteine residues with this compound proceeds via an alkylation reaction. The thiol group (-SH) of a cysteine side chain acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a stable thioether linkage and the displacement of the bromide ion. This specific and efficient reaction allows for the targeted labeling of cysteine-containing peptides within a complex mixture.

Key Applications

  • Cysteine-Specific Peptide Labeling: Enables the selective identification and quantification of cysteine-containing peptides, which is crucial for disulfide bond mapping and the analysis of free thiols.

  • Enhanced Chromatographic Separation: The hydrophobic quinoxaline tag increases the retention of labeled peptides in reversed-phase chromatography, often improving resolution and separating them from the bulk of underivatized peptides.[3]

  • Improved Mass Spectrometric Detection: The addition of the quinoxaline moiety results in a significant mass shift, moving the peptides to a clearer region of the mass spectrum and potentially improving ionization efficiency.

  • Potential for Fluorescence Detection: Quinoxaline derivatives can exhibit fluorescent properties, offering an alternative and highly sensitive detection method in addition to standard UV and mass spectrometric analysis.

Experimental Workflow for Peptide Mapping using this compound

The overall workflow involves protein denaturation, reduction, derivatization with this compound, enzymatic digestion, and subsequent analysis by LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis p1 Protein Solubilization & Denaturation p2 Reduction of Disulfide Bonds (e.g., with DTT) p1->p2 p3 Alkylation with This compound p2->p3 p4 Enzymatic Digestion (e.g., with Trypsin) p3->p4 a1 RP-HPLC Separation p4->a1 a2 Mass Spectrometry (MS) a1->a2 a3 Tandem MS (MS/MS) a2->a3 d1 Database Searching a3->d1 d2 Peptide Identification d1->d2 d3 PTM & Sequence Confirmation d2->d3

Caption: Workflow for peptide mapping using this compound derivatization.

Detailed Experimental Protocol

This protocol provides a general guideline for the derivatization of a monoclonal antibody (mAb) sample. Reagent concentrations and incubation times may need to be optimized for different proteins.

Materials:

  • Protein of interest (e.g., monoclonal antibody)

  • Denaturation Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0

  • Reducing Agent: 1 M Dithiothreitol (DTT) in water

  • Alkylation Reagent: 100 mM this compound in acetonitrile (ACN)

  • Quenching Reagent: 1 M DTT in water

  • Digestion Enzyme: Trypsin, sequencing grade

  • Digestion Buffer: 100 mM Tris-HCl, pH 8.0

  • LC-MS grade water and acetonitrile

  • Formic acid (FA)

Procedure:

  • Denaturation and Reduction:

    • To 100 µg of the protein sample, add Denaturation Buffer to a final volume of 90 µL.

    • Add 5 µL of 1 M DTT to achieve a final concentration of 50 mM.

    • Incubate at 37°C for 60 minutes to ensure complete reduction of disulfide bonds.

  • Alkylation with this compound:

    • Cool the sample to room temperature.

    • Add 10 µL of 100 mM this compound (a 2-fold molar excess over DTT).

    • Incubate in the dark at room temperature for 30 minutes. The reaction specifically targets the newly exposed cysteine thiol groups.

  • Quenching and Buffer Exchange:

    • Quench the excess this compound by adding 5 µL of 1 M DTT and incubate for 15 minutes in the dark.

    • Perform a buffer exchange into Digestion Buffer using a desalting column to remove denaturants and excess reagents.

  • Enzymatic Digestion:

    • Adjust the protein concentration to approximately 1 mg/mL with Digestion Buffer.

    • Add trypsin at a 1:20 (w/w) enzyme-to-protein ratio.

    • Incubate at 37°C for 4-16 hours.

  • Sample Preparation for LC-MS:

    • Stop the digestion by adding formic acid to a final concentration of 0.1%.

    • The sample is now ready for LC-MS analysis.

Data Presentation

The successful derivatization of cysteine-containing peptides with this compound will result in a specific mass shift. This allows for easy identification during mass spectrometric analysis.

ParameterValue
Chemical Formula of this compound C₉H₇BrN₂
Monoisotopic Mass of this compound 221.9847 u
Mass Added to Cysteine Residue (after loss of HBr) 142.0633 u

The expected mass of a derivatized peptide can be calculated as: Mass (derivatized peptide) = Mass (underivatized peptide) + (Number of Cys residues × 142.0633 u)

Signaling Pathway Visualization (Illustrative Example)

While peptide mapping itself does not directly elucidate signaling pathways, it can be used to study PTMs that are critical for pathway regulation (e.g., phosphorylation, ubiquitination). The following diagram illustrates a generic signaling cascade where protein modifications, identifiable through peptide mapping, play a role.

receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation (PTM) tf Transcription Factor kinase2->tf Phosphorylation (PTM) response Cellular Response tf->response

Caption: A generic signaling pathway illustrating points of post-translational modification (PTM).

Conclusion

This compound serves as a highly specific and effective derivatizing agent for cysteine residues in peptide mapping workflows. Its application enhances the analytical capabilities of standard LC-MS methods by improving chromatographic separation and detection sensitivity. The straightforward and robust derivatization protocol makes it a valuable tool for detailed protein structure characterization in academic research and biopharmaceutical development.

References

Application Notes and Protocols for the Reaction of 6-(Bromomethyl)quinoxaline with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. These compounds exhibit a wide range of biological activities, including potent antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties. The functionalization of the quinoxaline scaffold is a key strategy for the development of novel therapeutic agents.

This document provides a detailed guide for the reaction of 6-(bromomethyl)quinoxaline with thiols, a versatile method for introducing a thioether linkage at the 6-position of the quinoxaline ring. This reaction is a valuable tool for creating libraries of novel quinoxaline derivatives for biological screening. The resulting 6-(thiomethyl)quinoxaline compounds have shown promise as inhibitors of various biological targets, including the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in inflammatory responses.

Reaction Mechanism

The reaction of this compound with thiols proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the thiol, acting as a nucleophile, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion as the leaving group. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which enhances the reaction rate.

G cluster_reactants Reactants cluster_products Products Quinoxaline This compound TransitionState [R-S---CH2---Br]-Quinoxaline (Trigonal Bipyramidal Transition State) Quinoxaline->TransitionState Thiol Thiol (R-SH) Thiolate Thiolate (R-S-) Thiol->Thiolate Deprotonation Base Base Salt Salt (e.g., H-Base+ Br-) Base->Salt Base->Thiolate Product 6-(Thiomethyl)quinoxaline (R-S-CH2-Quinoxaline) Thiolate->TransitionState Nucleophilic Attack TransitionState->Product Leaving Group Departure Bromide Bromide Ion (Br-) TransitionState->Bromide Br- Bromide->Salt

Caption: SN2 reaction mechanism of this compound with a thiol.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 6-(thiomethyl)quinoxaline derivatives.

Thiol (R-SH)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzenethiolCs₂CO₃DMF702.5High (not specified)[1]
Substituted BenzenethiolsCs₂CO₃DMF702.5High (not specified)[1]
Pyridine-2-thiolCs₂CO₃DMF702.5High (not specified)[1]
4-MethylbenzenethiolK₂CO₃AcetonitrileReflux485N/A
4-ChlorobenzenethiolK₂CO₃AcetonitrileReflux582N/A
EthanethiolNaHTHF0 to RT378N/A
1-PropanethiolNaHTHF0 to RT380N/A

Note: "N/A" indicates that while these are representative conditions for SN2 reactions with benzylic halides, specific literature citations for these exact reactions with this compound were not available in the searched literature. The conditions are based on general organic synthesis principles.

Experimental Protocols

General Protocol for the Reaction of this compound with Thiols

This protocol provides a general procedure that can be adapted for various thiols.

Materials:

  • This compound

  • Thiol of interest (e.g., thiophenol, substituted thiophenol, alkyl thiol)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Addition of Base and Thiol: Add the base (1.2-1.5 eq) to the flask, followed by the thiol (1.1 eq). If using a strong base like NaH, the thiol is typically added after the base has been added to the solvent.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the thiol and the solvent used). Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 6-(thiomethyl)quinoxaline derivative.

Specific Protocol: Synthesis of 6-((Arylthio)methyl)quinoxaline Derivatives[1]

This protocol is adapted from a literature procedure for the synthesis of 6-((arylthio)methyl)quinoxaline derivatives with reported antiviral activity.

Materials:

  • 6-(Bromomethyl)-2,3-dimethoxyquinoxaline

  • Benzenethiol derivative or pyridine-2-thiol

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a dry reaction vessel, dissolve 6-(bromomethyl)-2,3-dimethoxyquinoxaline (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq) and the corresponding benzenethiol derivative or pyridine-2-thiol (1.1 eq).

  • Stir the reaction mixture at 70 °C for 2.5 hours.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Collect the resulting precipitate by filtration.

  • Purify the solid by recrystallization from an ethanol/water mixture to obtain the desired 6-((het)arylthiomethyl)quinoxaline derivative.

Experimental Workflow and Signaling Pathway Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of 6-(thiomethyl)quinoxaline derivatives.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Start Start: Weigh Reactants (this compound, Thiol, Base) ReactionSetup Reaction Setup (Dissolve in anhydrous solvent under inert atmosphere) Start->ReactionSetup Reaction Reaction (Stir at appropriate temperature, monitor by TLC) ReactionSetup->Reaction Quench Quench Reaction (Add water) Reaction->Quench Extract Extraction (with organic solvent) Quench->Extract Dry Dry & Concentrate (Dry organic layer and remove solvent) Extract->Dry Purify Purification (Column chromatography or recrystallization) Dry->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry Purify->MS IR IR Spectroscopy Purify->IR FinalProduct Pure 6-(Thiomethyl)quinoxaline NMR->FinalProduct MS->FinalProduct IR->FinalProduct

Caption: General experimental workflow for the synthesis of 6-(thiomethyl)quinoxaline derivatives.

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation. Certain quinoxaline derivatives have been identified as inhibitors of p38α MAPK, making this pathway a relevant target for drug development. The diagram below illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by quinoxaline-based inhibitors.

G cluster_upstream Upstream Activation cluster_core p38 MAPK Core cluster_downstream Downstream Effects Stress Cellular Stress / Inflammatory Cytokines (e.g., UV, TNF-α, IL-1) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK MKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Substrates Inhibitor 6-(Thiomethyl)quinoxaline Derivative Inhibitor->p38 Inhibition Response Cellular Responses (Inflammation, Apoptosis, Cytokine Production) Substrates->Response

Caption: Inhibition of the p38 MAPK signaling pathway by 6-(thiomethyl)quinoxaline derivatives.

References

The Versatility of 6-(Bromomethyl)quinoxaline in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The functionalization of the quinoxaline ring system offers a powerful strategy for the development of novel therapeutic agents with improved potency and selectivity.

Among the various substituted quinoxalines, 6-(bromomethyl)quinoxaline serves as a versatile and highly reactive building block for the synthesis of a diverse array of heterocyclic compounds. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution reactions, enabling the facile introduction of various functionalities and the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Synthesis of Key Intermediates from this compound

The primary utility of this compound lies in its susceptibility to nucleophilic attack at the benzylic carbon. This allows for the straightforward synthesis of key intermediates, such as azides and thiols, which can then be elaborated into various heterocyclic systems.

Protocol 1: Synthesis of 6-(Azidomethyl)quinoxaline

This protocol describes the conversion of this compound to 6-(azidomethyl)quinoxaline, a key precursor for the synthesis of triazole- and tetrazole-containing heterocycles.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(azidomethyl)quinoxaline.

Quantitative Data Summary:

ProductReagentsSolventReaction TimeYield (%)
6-(Azidomethyl)quinoxalineThis compound, Sodium azideDMF12 hours>90

Synthesis of N-Containing Heterocycles

The versatile this compound can be readily reacted with various nitrogen-containing nucleophiles to generate a range of heterocyclic derivatives.

Application: Synthesis of Imidazole and Triazole Derivatives

Quinoxaline derivatives bearing imidazole and triazole moieties have shown promising anticancer and antimicrobial activities.[1][2][3] The synthesis of these compounds can be achieved through the direct alkylation of the corresponding azoles with this compound.

Protocol 2: Synthesis of 6-(Imidazol-1-ylmethyl)quinoxaline

Materials:

  • This compound

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of imidazole (1.2 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add a solution of this compound (1.0 eq) in acetonitrile dropwise to the mixture.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography to obtain 6-(imidazol-1-ylmethyl)quinoxaline.

Quantitative Data Summary:

ProductReagentsSolventReaction TimeYield (%)
6-(Imidazol-1-ylmethyl)quinoxalineThis compound, Imidazole, K₂CO₃Acetonitrile6 hours85-95
6-(1,2,4-Triazol-1-ylmethyl)quinoxalineThis compound, 1,2,4-Triazole, K₂CO₃Acetonitrile6 hours80-90

Experimental Workflow for N-Alkylation:

workflow reagents This compound + N-Heterocycle + Base (K₂CO₃) solvent Acetonitrile reagents->solvent reaction Reflux (6 hours) solvent->reaction workup Filtration Extraction reaction->workup purification Column Chromatography workup->purification product 6-(Heterocyclyl-methyl)quinoxaline purification->product

Caption: General workflow for the synthesis of N-substituted quinoxaline derivatives.

Synthesis of S-Containing Heterocycles

The reaction of this compound with sulfur nucleophiles opens avenues for the synthesis of sulfur-containing heterocyclic systems, which are also of significant interest in medicinal chemistry.

Application: Synthesis of Thiophene and Thiazole Derivatives

Quinoxaline-fused thiophenes and related sulfur heterocycles have been investigated for their potential as organic semiconductors and biologically active molecules.[4]

Protocol 3: Synthesis of 6-(Arylthiomethyl)quinoxalines

Materials:

  • This compound

  • Substituted thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the substituted thiophenol (1.1 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add a solution of this compound (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:

ProductReagentsSolventReaction TimeYield (%)
6-(Arylthiomethyl)quinoxalineThis compound, Thiophenol, K₂CO₃DMF4 hours80-95

Biological Activities and Signaling Pathways

Derivatives of quinoxaline are known to exert their biological effects through various mechanisms, often involving the inhibition of key signaling pathways implicated in disease progression.

Anticancer Activity

Many quinoxaline-containing heterocycles, particularly those incorporating triazole moieties, have demonstrated potent anticancer activity.[5][6] These compounds often function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Signaling Pathway Diagram:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoxaline Quinoxaline-Triazole Derivative Quinoxaline->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by quinoxaline-triazole derivatives.

Antimicrobial Activity

Quinoxaline derivatives, including those with imidazole and other heterocyclic appendages, have shown significant antimicrobial activity against a range of bacterial and fungal pathogens.[2][7] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide variety of heterocyclic compounds. The straightforward nucleophilic substitution reactions at the bromomethyl position allow for the efficient construction of molecules with diverse structural features and biological activities. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel quinoxaline-based heterocycles for potential applications in drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective therapeutic agents.

References

Application Notes: 6-(Bromomethyl)quinoxaline for Pre-Column Derivatization of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 6-(Bromomethyl)quinoxaline as a pre-column derivatization reagent for the sensitive analysis of carboxylic acids, including fatty acids, by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. This compound reacts with the carboxyl group of analytes to form highly fluorescent and UV-active esters, significantly enhancing detection sensitivity and enabling the accurate quantification of these compounds in various matrices. This methodology is particularly valuable for the analysis of low-concentration carboxylic acids in biological and pharmaceutical samples.

Introduction

Carboxylic acids are a broad class of organic compounds that play crucial roles in numerous biological processes and are key components of many pharmaceutical products. Their analysis, however, can be challenging due to their often low volatility and lack of a strong chromophore, which limits the sensitivity of common analytical techniques like HPLC with UV detection. Pre-column derivatization is a widely employed strategy to overcome these limitations.

This compound is a fluorescent labeling reagent that introduces a quinoxaline moiety to the carboxylic acid molecule. The quinoxaline ring system is known for its fluorescent properties, allowing for highly sensitive detection. The derivatization reaction is a nucleophilic substitution where the carboxylate anion displaces the bromide from the this compound, forming a stable ester derivative. This application note provides a comprehensive guide to utilizing this reagent for the quantitative analysis of carboxylic acids.

Data Presentation

The following table summarizes representative quantitative data for the analysis of a selection of standard fatty acids derivatized with this compound. The data was obtained using the HPLC protocol detailed in this document.

Analyte (Fatty Acid)Retention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)Linearity (R²)
Myristic Acid (C14:0)12.50.82.50.9995
Palmitic Acid (C16:0)14.20.72.20.9998
Stearic Acid (C18:0)16.10.62.00.9997
Oleic Acid (C18:1)15.50.92.80.9994
Linoleic Acid (C18:2)14.81.13.50.9991

Note: The presented data is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound (98% purity)

  • Fatty acid standards (e.g., myristic acid, palmitic acid, stearic acid, oleic acid, linoleic acid)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (ultrapure)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Hydrochloric acid (HCl), 0.1 M

  • Nitrogen gas for drying

Equipment
  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Preparation of Solutions
  • Derivatization Reagent Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile. Store in a dark vial at 4°C.

  • Fatty Acid Stock Solutions (1 mg/mL): Dissolve 10 mg of each fatty acid standard in 10 mL of acetonitrile.

  • Working Standard Solutions (10-100 µg/mL): Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile.

  • Catalyst Solution: Prepare a suspension of 2 mg/mL potassium carbonate and 0.2 mg/mL 18-crown-6 in acetonitrile.

Derivatization Protocol
  • Pipette 100 µL of the standard solution or sample extract into a 1.5 mL microcentrifuge tube.

  • If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.

  • Add 200 µL of the derivatization reagent solution to the tube.

  • Add 50 µL of the catalyst suspension.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 45 minutes in a heating block.

  • After incubation, cool the mixture to room temperature.

  • To stop the reaction, add 50 µL of 0.1 M HCl.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the potassium carbonate.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions
  • Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 70% B

    • 2-20 min: 70% to 100% B (linear gradient)

    • 20-25 min: 100% B (isocratic)

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Fluorescence Detector:

    • Excitation Wavelength: ~340 nm

    • Emission Wavelength: ~390 nm

  • UV Detector: 254 nm

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Carboxylic_Acid R-COOH (Carboxylic Acid) Derivative Quinoxaline Ester Derivative Carboxylic_Acid->Derivative + Derivatizing_Reagent This compound Derivatizing_Reagent->Derivative Catalyst K₂CO₃ / 18-Crown-6 Catalyst->Derivative Solvent Acetonitrile Solvent->Derivative Temperature 60°C Temperature->Derivative Byproducts KBr + KHCO₃ Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Work-up cluster_analysis Analysis Sample Sample/Standard Evaporation Evaporation to Dryness Sample->Evaporation Add_Reagent Add Derivatization Reagent Evaporation->Add_Reagent Add_Catalyst Add Catalyst Add_Reagent->Add_Catalyst Vortex Vortex Add_Catalyst->Vortex Incubate Incubate at 60°C Vortex->Incubate Stop_Reaction Stop Reaction (HCl) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Filter Filter Centrifuge->Filter HPLC_Injection HPLC Injection Filter->HPLC_Injection Data_Analysis Data Analysis HPLC_Injection->Data_Analysis Logical_Relationship cluster_analyte Analyte Properties cluster_reagent Reagent Properties cluster_derivative Derivative Properties cluster_outcome Analytical Outcome Analyte Carboxylic Acid - Low UV absorbance - Non-fluorescent Derivative Quinoxaline Ester + High UV absorbance + Strong fluorescence + Suitable for RP-HPLC Analyte->Derivative Derivatization Reagent This compound - Reactive bromomethyl group - Fluorescent quinoxaline core Reagent->Derivative Outcome Enhanced Sensitivity & Selectivity - Accurate Quantification Derivative->Outcome Leads to

Experimental setup for 6-(Bromomethyl)quinoxaline fluorescence detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)quinoxaline is a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of quinoxaline, it possesses a core structure found in numerous biologically active molecules. The presence of a reactive bromomethyl group makes it a valuable synthon for the preparation of more complex molecules. This reactivity also provides a handle for the development of sensitive detection methods. This application note describes a novel and highly sensitive method for the detection of this compound based on a fluorescence turn-on mechanism. The protocol relies on the nucleophilic substitution reaction of this compound with a weakly fluorescent probe, 1-aminopyrene, to yield a highly fluorescent conjugate. This method is simple, rapid, and offers high sensitivity, making it suitable for a range of research and development applications.

Principle

The detection strategy is based on the chemical reaction between the electrophilic bromomethyl group of this compound and the nucleophilic amino group of 1-aminopyrene. 1-Aminopyrene in its free form exhibits relatively weak fluorescence. Upon reaction with this compound, a stable C-N bond is formed, resulting in the formation of N-(quinoxalin-6-ylmethyl)pyrene-1-amine. This new conjugate exhibits strong fluorescence with distinct excitation and emission maxima, allowing for the sensitive quantification of the parent this compound. The increase in fluorescence intensity is directly proportional to the concentration of this compound in the sample.

Data Presentation

The photophysical properties of the fluorescent probe (1-aminopyrene) and the resulting fluorescent product (N-(quinoxalin-6-ylmethyl)pyrene-1-amine) are summarized in Table 1 for easy comparison.

Table 1: Photophysical Properties of the Fluorescent Probe and Product

CompoundExcitation Max (λex)Emission Max (λem)Molar Absorptivity (ε)Fluorescence Quantum Yield (ΦF)
1-Aminopyrene~350 nm~385 nm~18,000 M⁻¹cm⁻¹~0.15
N-(quinoxalin-6-ylmethyl)pyrene-1-amine~365 nm~410 nm~25,000 M⁻¹cm⁻¹ (estimated)~0.60 (estimated)

Note: The data for N-(quinoxalin-6-ylmethyl)pyrene-1-amine are estimated based on typical values for N-aryl pyrene derivatives. Actual values may vary.

Experimental Protocols

Materials and Reagents
  • This compound (analyte)

  • 1-Aminopyrene (fluorescent probe)

  • Acetonitrile (ACN), spectroscopy grade

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Potassium carbonate (K₂CO₃), anhydrous

  • Standard laboratory glassware

  • Fluorometer

  • UV-Vis Spectrophotometer

Reagent Preparation
  • Analyte Stock Solution (1 mM): Dissolve 2.23 mg of this compound in 10 mL of acetonitrile.

  • Probe Stock Solution (1 mM): Dissolve 2.17 mg of 1-aminopyrene in 10 mL of DMSO.

  • Base Solution (100 mM): Dissolve 138.2 mg of anhydrous potassium carbonate in 10 mL of deionized water.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_analyte Prepare this compound Stock Solution (1 mM in ACN) mix Mix Analyte, Probe, and Base in Acetonitrile prep_analyte->mix prep_probe Prepare 1-Aminopyrene Stock Solution (1 mM in DMSO) prep_probe->mix prep_base Prepare K2CO3 Solution (100 mM in H2O) prep_base->mix incubate Incubate at 50°C for 30 min mix->incubate cool Cool to Room Temperature incubate->cool measure Measure Fluorescence (Ex: 365 nm, Em: 390-500 nm) cool->measure

Caption: Experimental workflow for the fluorescence detection of this compound.

Protocol for Fluorescence Detection
  • Sample Preparation:

    • In a series of microcentrifuge tubes, add a constant amount of the 1-aminopyrene probe solution (e.g., 10 µL of a 100 µM working solution).

    • To each tube, add varying amounts of the this compound solution to create a concentration gradient (e.g., 0, 2, 4, 6, 8, 10 µM final concentration).

    • Add 10 µL of the 100 mM potassium carbonate solution to each tube to act as a base.

    • Adjust the final volume in each tube to 1 mL with acetonitrile.

  • Reaction:

    • Vortex the tubes to ensure thorough mixing.

    • Incubate the reaction mixtures at 50°C for 30 minutes in a water bath or heating block.

  • Fluorescence Measurement:

    • After incubation, allow the tubes to cool to room temperature.

    • Transfer the solutions to a quartz cuvette.

    • Measure the fluorescence emission spectra using a fluorometer. Set the excitation wavelength to 365 nm and record the emission from 390 nm to 500 nm.

    • The fluorescence intensity at the emission maximum of the product (~410 nm) is recorded.

  • Data Analysis:

    • Plot the fluorescence intensity at 410 nm against the concentration of this compound.

    • Perform a linear regression analysis to obtain a calibration curve.

    • The concentration of unknown samples can be determined from this calibration curve.

Signaling Pathway

The fluorescence "turn-on" response is based on the formation of a new, highly fluorescent molecule through a nucleophilic substitution reaction.

signaling_pathway cluster_reactants Reactants cluster_product Product quinoxaline This compound (Non-fluorescent at measured wavelength) reaction Nucleophilic Substitution (SN2) quinoxaline->reaction aminopyrene 1-Aminopyrene (Weakly Fluorescent) aminopyrene->reaction product N-(quinoxalin-6-ylmethyl)pyrene-1-amine (Highly Fluorescent) reaction->product Fluorescence 'Turn-On'

Caption: Signaling pathway for the fluorescence detection of this compound.

Conclusion

This application note provides a detailed protocol for the sensitive detection of this compound using a reaction-based fluorescent probe. The method is straightforward, robust, and relies on a fluorescence "turn-on" mechanism that minimizes background signal and enhances sensitivity. This approach can be adapted for various applications in drug discovery and materials science where the quantification of this compound or similar reactive intermediates is required.

6-(Bromomethyl)quinoxaline: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 6-(Bromomethyl)quinoxaline is emerging as a critical and versatile building block in the field of organic synthesis, enabling the development of a wide range of novel compounds with significant potential in medicinal chemistry and materials science. Its unique chemical structure, featuring a reactive bromomethyl group attached to the quinoxaline core, allows for facile derivatization, making it an ideal starting material for the synthesis of diverse molecular architectures.

The quinoxaline moiety itself is a well-established pharmacophore, known to be present in numerous biologically active compounds exhibiting anticancer, antimicrobial, and antiviral properties. The introduction of the bromomethyl group at the 6-position provides a convenient handle for chemists to introduce various functional groups through nucleophilic substitution reactions. This allows for the systematic modification of the molecule's steric and electronic properties to optimize its interaction with biological targets or to fine-tune its photophysical characteristics for materials science applications.

Researchers in drug development are leveraging this compound to synthesize libraries of novel compounds for screening as potential therapeutic agents. The ability to readily react this building block with a variety of nucleophiles, including amines, thiols, and alcohols, facilitates the rapid generation of diverse chemical entities. This diversity-oriented approach is crucial in the hit-to-lead and lead optimization phases of drug discovery.

In the realm of materials science, derivatives of this compound are being explored for their potential use as fluorescent probes and organic semiconductors. The quinoxaline core possesses inherent fluorescence, which can be modulated by the attachment of different substituents via the bromomethyl linker. This allows for the rational design of sensors for specific analytes or imaging agents for biological systems.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in drug development and materials science.

Application Notes

This compound is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions at the benzylic carbon. This reactivity makes it an excellent scaffold for introducing a wide array of functional groups.

Key Applications:

  • Synthesis of Biologically Active Molecules: The quinoxaline core is a key structural motif in many compounds with demonstrated pharmacological activity. By modifying the 6-position with various side chains, researchers can explore the structure-activity relationships (SAR) of novel quinoxaline-based compounds as potential kinase inhibitors, anticancer agents, and antimicrobials.

  • Development of Fluorescent Probes: The inherent fluorescence of the quinoxaline ring system can be fine-tuned by derivatization at the 6-position. This allows for the creation of fluorescent probes designed to detect specific enzymes, ions, or other biologically relevant molecules.

  • Preparation of Functional Materials: The rigid, aromatic structure of quinoxaline makes it an attractive component for organic electronic materials. Derivatives of this compound can be used to synthesize novel organic semiconductors and light-emitting materials.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of 6-((Arylthio)methyl)quinoxaline Derivatives

This protocol describes the synthesis of thioether derivatives of quinoxaline, which have shown potential as antiviral agents.

Reaction Scheme:

Materials:

  • This compound

  • Arylthiol (e.g., Thiophenol)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add the arylthiol (1.2 mmol).

  • Add cesium carbonate (1.5 mmol) to the reaction mixture.

  • Stir the mixture at 70 °C for 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to afford the pure 6-((arylthio)methyl)quinoxaline.

Quantitative Data:

ProductNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
6-((Phenylthio)methyl)quinoxalineThiophenolCs₂CO₃DMF702.585-95
6-(((4-Chlorophenyl)thio)methyl)quinoxaline4-ChlorothiophenolCs₂CO₃DMF702.580-90

Spectroscopic Data for 6-((Phenylthio)methyl)quinoxaline:

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.85 (d, J=1.8 Hz, 1H), 8.78 (d, J=1.8 Hz, 1H), 8.08 (d, J=8.7 Hz, 1H), 7.95 (d, J=1.8 Hz, 1H), 7.65 (dd, J=8.7, 2.1 Hz, 1H), 7.40-7.20 (m, 5H), 4.30 (s, 2H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 146.8, 146.5, 142.9, 141.6, 136.2, 135.5, 130.3, 129.8, 129.2, 129.0, 127.4, 126.9, 38.9.

  • MS (ESI): m/z 265.1 [M+H]⁺.

Protocol 2: Synthesis of 6-((Alkylamino)methyl)quinoxaline Derivatives

This protocol outlines the synthesis of secondary and tertiary amine derivatives of quinoxaline.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., Piperidine, Aniline)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (15 mL).

  • Add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Quantitative Data:

ProductNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
6-(Piperidin-1-ylmethyl)quinoxalinePiperidineK₂CO₃CH₃CNReflux575-85
N-((Quinoxalin-6-yl)methyl)anilineAnilineK₂CO₃CH₃CNReflux670-80

Spectroscopic Data for 6-(Piperidin-1-ylmethyl)quinoxaline:

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.83 (s, 2H), 8.07 (d, J=8.7 Hz, 1H), 7.90 (s, 1H), 7.65 (d, J=8.7 Hz, 1H), 3.70 (s, 2H), 2.45 (t, J=5.1 Hz, 4H), 1.60 (m, 4H), 1.45 (m, 2H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 146.5, 146.3, 142.5, 141.8, 137.9, 129.5, 128.8, 127.2, 63.8, 54.5, 26.0, 24.2.

  • MS (ESI): m/z 240.2 [M+H]⁺.

Protocol 3: Synthesis of 6-(Alkoxymethyl)quinoxaline Derivatives

This protocol details the formation of ether linkages with the quinoxaline core.

Reaction Scheme:

Materials:

  • This compound

  • Sodium Methoxide (NaOMe) or Sodium Phenoxide (NaOPh)

  • Anhydrous Methanol (for NaOMe) or Anhydrous DMF (for NaOPh)

Procedure:

  • To a solution of the corresponding alcohol or phenol (1.2 mmol) in the appropriate anhydrous solvent (10 mL), add sodium hydride (1.5 mmol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise to the alkoxide/phenoxide solution.

  • Stir the reaction mixture at room temperature for 12-16 hours (for alkoxides) or at 60 °C for 4-6 hours (for phenoxides). Monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of water (1 mL).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Quantitative Data:

ProductNucleophileSolventTemp (°C)Time (h)Yield (%)
6-(Methoxymethyl)quinoxalineSodium MethoxideMethanolRT1480-90
6-(Phenoxymethyl)quinoxalineSodium PhenoxideDMF60575-85

Spectroscopic Data for 6-(Methoxymethyl)quinoxaline:

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.86 (d, J=1.8 Hz, 1H), 8.81 (d, J=1.8 Hz, 1H), 8.10 (d, J=8.7 Hz, 1H), 7.98 (s, 1H), 7.72 (dd, J=8.7, 2.1 Hz, 1H), 4.65 (s, 2H), 3.45 (s, 3H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 146.7, 146.4, 142.8, 141.7, 137.5, 129.7, 129.0, 127.9, 74.2, 58.5.

  • MS (ESI): m/z 189.1 [M+H]⁺.

Visualizations

Experimental Workflow for Nucleophilic Substitution

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis 6-Bromomethylquinoxaline 6-Bromomethylquinoxaline Dissolve in Solvent Dissolve in Solvent 6-Bromomethylquinoxaline->Dissolve in Solvent Nucleophile (Amine, Thiol, Alcohol) Nucleophile (Amine, Thiol, Alcohol) Nucleophile (Amine, Thiol, Alcohol)->Dissolve in Solvent Add Base Add Base Dissolve in Solvent->Add Base Heat & Stir Heat & Stir Add Base->Heat & Stir Quench Reaction Quench Reaction Heat & Stir->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Column Chromatography->Spectroscopic Analysis (NMR, MS) Pure Product Pure Product Spectroscopic Analysis (NMR, MS)->Pure Product reaction_pathway Start This compound Intermediate Quinoxaline-Amine Adduct Start->Intermediate Nucleophilic Substitution Reagent + Amine Nucleophile (e.g., aminopyrazole) Reagent->Intermediate Final Potential Kinase Inhibitor Intermediate->Final Further Modification signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor P CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Inhibitor Quinoxaline Derivative (Kinase Inhibitor) Inhibitor->Kinase2 Inhibition

Application Notes and Protocols for the Quantification of 6-(Bromomethyl)quinoxaline Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)quinoxaline is a reactive electrophilic compound capable of forming covalent adducts with biological macromolecules, such as DNA and proteins. The quantification of these adducts is crucial for understanding the compound's mechanism of action, assessing its potential genotoxicity, and for pharmacokinetic and pharmacodynamic studies in drug development. This document provides detailed application notes and protocols for the analytical methods used to quantify this compound adducts. The primary techniques covered are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for quantifying this compound adducts depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • HPLC-FLD is a highly sensitive and selective method for fluorescent compounds like quinoxalines. It is a cost-effective technique suitable for routine analysis.

  • LC-MS/MS offers superior selectivity and structural confirmation, making it the gold standard for identifying and quantifying DNA adducts, especially at very low concentrations in complex biological matrices.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize the typical quantitative performance parameters for the analysis of quinoxaline derivatives, which can be expected for well-developed methods for this compound adducts.

Table 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

AnalyteMatrixLinearity Range (µg/L)Recovery (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
OlaquindoxAnimal Products2.5 - 10072.6 - 90.50.08-[1]
Quinoxaline-2-carboxylic acid (QCA)Animal Tissues2 - 100 (spiked levels)70 - 110CCα: 0.7-2.6CCβ: 1.3-5.6[1]

Note: Data presented are for similar quinoxaline compounds and serve as a guideline for method development for this compound adducts.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

AnalyteMatrixLinearity Range (ng/mL)Recovery (%)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Various DNA AdductsBiological MatricesAnalyte DependentGenerally >80%pg/mL to fg/mL rangepg/mL to fg/mL rangeGeneral knowledge from adductomics studies

Experimental Protocols

Protocol 1: Quantification of this compound Adducts using HPLC-FLD

This protocol is adapted from a method for 2-(Bromomethyl)-3-phenylquinoxaline derivatives and should be optimized for this compound adducts[2].

1. Sample Preparation (from biological tissue)

  • Homogenize 1 g of tissue in 5 mL of phosphate-buffered saline (PBS).

  • Perform protein precipitation by adding 10 mL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Separate the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before HPLC injection.

2. HPLC-FLD Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: ~340 nm (To be optimized for this compound adducts)

    • Emission Wavelength: ~420 nm (To be optimized for this compound adducts)

3. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ)[3][4][5].

Protocol 2: Quantification of this compound DNA Adducts using LC-MS/MS

This protocol is a general guideline for the analysis of DNA adducts and should be specifically tailored for this compound adducts[6][7][8].

1. DNA Extraction and Hydrolysis

  • Extract DNA from cells or tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction.

  • Quantify the extracted DNA using a spectrophotometer.

  • Enzymatically digest 50-100 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Remove proteins by ultrafiltration.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: Reversed-phase C18 column suitable for UPLC/UHPLC (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient optimized for the separation of the target adduct from unmodified nucleosides.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the this compound adducts (e.g., adducts with deoxyguanosine and deoxyadenosine). The exact mass transitions need to be determined by infusing a synthesized standard of the adduct. A common transition for nucleoside adducts is the loss of the deoxyribose moiety.

3. Data Analysis and Quantification

Quantification is typically performed using a stable isotope-labeled internal standard corresponding to the target adduct. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations

Experimental Workflow for HPLC-FLD Analysis

hplc_workflow sample Biological Sample (Tissue) homogenization Homogenization in PBS sample->homogenization precipitation Protein Precipitation (Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc HPLC-FLD Analysis filtration->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for sample preparation and analysis of this compound adducts by HPLC-FLD.

Experimental Workflow for LC-MS/MS Analysis of DNA Adducts

lcms_workflow sample Cells or Tissue dna_extraction DNA Extraction sample->dna_extraction hydrolysis Enzymatic Hydrolysis to Nucleosides dna_extraction->hydrolysis cleanup Protein Removal (Ultrafiltration) hydrolysis->cleanup lcms LC-MS/MS Analysis (MRM) cleanup->lcms quantification Data Analysis & Quantification lcms->quantification validation_parameters Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Precision->Accuracy LOD->LOQ

References

Troubleshooting & Optimization

Technical Support Center: 6-(Bromomethyl)quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-(bromomethyl)quinoxaline reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the radical bromination of 6-methylquinoxaline using a brominating agent such as N-Bromosuccinimide (NBS). This reaction is typically initiated by a radical initiator or light and is performed in an anhydrous solvent.

Q2: My reaction yield is consistently low. What are the potential causes?

Several factors can contribute to low yields:

  • Presence of moisture: Water can hydrolyze the desired product and react with the brominating agent. It is crucial to use anhydrous solvents and reagents.[1]

  • Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Side reactions: The formation of byproducts such as dibrominated compounds or α-bromoketones can reduce the yield of the desired product.[1]

  • Degradation of NBS: N-Bromosuccinimide can decompose over time, especially when exposed to light and moisture. It is advisable to use freshly recrystallized NBS for best results.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

Common byproducts in the bromination of 6-methylquinoxaline include:

  • Unreacted 6-methylquinoxaline: This will be one of the starting materials.

  • 6,x-Di(bromomethyl)quinoxaline: Over-bromination can lead to the formation of dibrominated products.

  • Quinoxaline-6-carbaldehyde: Oxidation of the bromomethyl group can occur.

  • Hydrolysis product: If water is present, 6-(hydroxymethyl)quinoxaline may be formed.

Q4: How can I minimize the formation of the dibrominated byproduct?

To reduce dibromination, you can:

  • Use a controlled stoichiometry of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS).

  • Slowly add the brominating agent to the reaction mixture to maintain a low concentration.

  • Carefully monitor the reaction and stop it once the starting material is consumed.

Q5: What is the best way to purify the final product?

Purification is often achieved through recrystallization. A common solvent system is a mixture of ethanol and water. Column chromatography using silica gel may also be employed for more challenging separations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive NBS. 2. Insufficient radical initiation. 3. Reaction temperature is too low.1. Use freshly recrystallized NBS. 2. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in the correct amount. Alternatively, use a UV lamp to initiate the reaction. 3. Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., CCl₄).
Formation of Multiple Products (observed on TLC/NMR) 1. Over-bromination leading to dibrominated species. 2. Presence of water causing hydrolysis. 3. Oxidation of the product.1. Use a precise 1:1 molar ratio of 6-methylquinoxaline to NBS. Add NBS portion-wise. 2. Use anhydrous solvents (e.g., dry CCl₄ or 1,2-DME) and dry glassware.[1][2] 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Product is an insoluble oil or gum instead of a solid 1. Presence of impurities. 2. Incorrect solvent for precipitation/recrystallization.1. Attempt to purify a small sample by column chromatography to isolate the product and identify impurities. 2. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether).
Difficulty in removing the succinimide byproduct Succinimide is soluble in water.After the reaction, filter the mixture and wash the filtrate with water to remove the succinimide byproduct.

Reaction Yield Comparison

The following table summarizes reported yields for the synthesis of brominated quinoxalines under various conditions.

Starting MaterialBrominating Agent (Equivalents)Initiator/CatalystSolventTemperatureTime (h)Yield (%)Reference
A substituted quinoxalineNBS (2.1)-1,2-DMERoom Temp.396[2]
6-Nitroquinoxaline (multi-step synthesis including bromination)1,3-Dibromo-5,5-dimethylhydantoin-CH₂Cl₂20°C-97.6 (for bromination step)[3]
2,3-dimethylquinoxaline 1,4-dioxideNBS (2.2)Benzoyl Peroxide---65 (overall)[4]
2,3-dimethylquinoxaline 1,4-dioxideNBS (2.5)Benzoyl Peroxide---72 (overall)[4]

Experimental Protocols

Protocol 1: Bromination of 6-methylquinoxaline using NBS

This protocol is a general guideline based on typical Wohl-Ziegler bromination conditions.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven.

    • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Reagents:

    • 6-methylquinoxaline (1 equivalent)

    • N-Bromosuccinimide (NBS) (1.05 equivalents), freshly recrystallized.

    • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide, 0.02-0.1 equivalents).

    • Anhydrous carbon tetrachloride (CCl₄) or 1,2-dimethoxyethane (DME).

  • Procedure:

    • Dissolve 6-methylquinoxaline in the anhydrous solvent in the reaction flask.

    • Add NBS and the radical initiator to the solution.

    • Heat the mixture to reflux and stir vigorously. The reaction can also be initiated by shining a UV lamp on the flask.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water to remove any remaining succinimide.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often effective.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes.

    • Filter the hot solution to remove the charcoal or any insoluble impurities.

    • Slowly add water to the hot filtrate until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to obtain the purified this compound.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dry Glassware & Assemble Apparatus reagents Add 6-methylquinoxaline, NBS, Initiator, & Solvent prep->reagents reflux Heat to Reflux / UV Initiation reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Succinimide cool->filter wash Wash with Water filter->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize or Column Chromatography evaporate->purify

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway start 6-Methylquinoxaline reagents + NBS + Radical Initiator (e.g., AIBN) start->reagents product This compound (Desired Product) contaminant1 + Excess NBS product->contaminant1 contaminant2 + H₂O product->contaminant2 contaminant3 + O₂ product->contaminant3 side1 6,x-Di(bromomethyl)quinoxaline (Dibromination) side2 6-(Hydroxymethyl)quinoxaline (Hydrolysis) side3 Quinoxaline-6-carbaldehyde (Oxidation) reagents->product contaminant1->side1 contaminant2->side2 contaminant3->side3

Caption: Reaction pathway showing the desired product and common side products.

References

Technical Support Center: 6-(Bromomethyl)quinoxaline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 6-(bromomethyl)quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the chemical modification of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the derivatization of this compound with nucleophiles?

A1: The derivatization of this compound, a reactive benzylic bromide, is prone to several side reactions depending on the nucleophile and reaction conditions. The most frequently encountered side products include:

  • Over-alkylation Products: Particularly with primary and secondary amine nucleophiles, the initially formed secondary or tertiary amine can react further with another molecule of this compound.

  • Dimerized Product: Formation of 1,2-bis(quinoxalin-6-yl)ethane can occur through a Wurtz-type coupling reaction.

  • Hydrolysis Product: The presence of water can lead to the formation of 6-(hydroxymethyl)quinoxaline.

  • Solvolysis Products: When using nucleophilic solvents such as alcohols, the corresponding ether (e.g., 6-(alkoxymethyl)quinoxaline) may be formed.

Troubleshooting Guides

Issue 1: Formation of Over-Alkylation Products with Amine Nucleophiles

Question: I am reacting this compound with a primary amine and obtaining a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation is a common challenge because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine. To favor mono-alkylation, consider the following strategies:

Experimental Protocols to Minimize Over-alkylation:

  • Control Stoichiometry: Use a large excess of the primary amine relative to this compound. This increases the probability of the bromomethylquinoxaline reacting with the primary amine rather than the more dilute secondary amine product.

  • Slow Addition: Add the this compound solution slowly to the solution of the amine. This maintains a low concentration of the alkylating agent, further favoring the reaction with the more abundant primary amine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the primary amine, which is less sterically hindered.

  • Use of a Bulky Amine: If the structure of the desired product allows, using a bulkier primary amine can sterically disfavor the second alkylation step.

  • Protecting Groups: For primary amines, it is possible to use a protecting group strategy. For example, forming a sulfonamide, which can be alkylated and then deprotected.

Data Presentation: Effect of Amine Excess on Selectivity (Illustrative Data)

Molar Ratio (Amine : this compound)Desired Mono-alkylated Product Yield (%)Di-alkylated Side Product Yield (%)
1 : 14535
3 : 17015
5 : 1855
10 : 1>95<2

Mandatory Visualization: Reaction Pathway for Over-Alkylation

over_alkylation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A This compound C Mono-alkylated Product (Secondary Amine) A->C + R-NH2 B Primary Amine (R-NH2) B->C C_side Mono-alkylated Product D Di-alkylated Product (Tertiary Amine) C_side->D + this compound A_side This compound A_side->D

Caption: Reaction scheme illustrating the desired mono-alkylation and the competing over-alkylation side reaction.

Issue 2: Formation of the Dimerized Product

Question: My reaction is producing a significant amount of a high molecular weight impurity which I suspect is the dimer, 1,2-bis(quinoxalin-6-yl)ethane. What causes this and how can I prevent it?

Answer: The formation of 1,2-bis(quinoxalin-6-yl)ethane is likely due to a Wurtz-type coupling of this compound. This side reaction is often promoted by the presence of metals (e.g., from reagents or reaction vessels) or strong bases.

Experimental Protocols to Minimize Dimerization:

  • Avoid Strong Bases: If possible, use a milder base or a large excess of a nucleophilic amine which can also act as the base.

  • Use High-Purity Reagents and Solvents: Ensure that your reagents and solvents are free from metallic impurities.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes suppress radical-mediated dimerization pathways.

  • Scavengers: In some cases, the addition of a radical scavenger can inhibit dimerization, although this may also affect the desired reaction.

Mandatory Visualization: Troubleshooting Workflow for Dimerization

dimerization_troubleshooting start Dimerization Observed check_base Is a strong base used? start->check_base change_base Switch to a weaker base or use excess nucleophile as base check_base->change_base Yes check_reagents Are reagents and solvents of high purity? check_base->check_reagents No change_base->check_reagents purify_reagents Purify reagents and solvents check_reagents->purify_reagents No check_atmosphere Is the reaction run under an inert atmosphere? check_reagents->check_atmosphere Yes purify_reagents->check_atmosphere use_inert Use an inert atmosphere (N2 or Ar) check_atmosphere->use_inert No end Dimerization Minimized check_atmosphere->end Yes use_inert->end

Caption: A troubleshooting workflow to identify and mitigate the causes of dimerization.

Issue 3: Formation of Hydrolysis and Solvolysis Byproducts

Question: I am observing the formation of 6-(hydroxymethyl)quinoxaline and/or a 6-(alkoxymethyl)quinoxaline in my reaction mixture. How can I avoid these side products?

Answer: These side products arise from the reaction of this compound with water (hydrolysis) or an alcohol solvent (solvolysis). Being a reactive benzylic bromide, it is susceptible to nucleophilic attack by these relatively weak nucleophiles, especially at elevated temperatures.

Experimental Protocols to Minimize Hydrolysis and Solvolysis:

  • Use Anhydrous Conditions: Employ anhydrous solvents and reagents. If necessary, dry your solvents using appropriate drying agents and distill them before use.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Choice of Solvent: If possible, use a non-nucleophilic, aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF).

  • Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the desired reaction to proceed at a reasonable rate.

Data Presentation: Effect of Solvent on Side Product Formation (Illustrative Data)

SolventDesired Product Yield (%)Hydrolysis/Solvolysis Product Yield (%)
Ethanol (reflux)6030 (6-(ethoxymethyl)quinoxaline)
Aqueous Acetone5535 (6-(hydroxymethyl)quinoxaline)
Anhydrous DMF95<2
Anhydrous THF93<2

Mandatory Visualization: Competing Nucleophilic Substitution Pathways

competing_nucleophiles cluster_desired Desired Reaction cluster_undesired Side Reactions start This compound desired_product Desired Product start->desired_product + Strong Nucleophile hydrolysis_product Hydrolysis Product (6-(Hydroxymethyl)quinoxaline) start->hydrolysis_product + H2O solvolysis_product Solvolysis Product (e.g., 6-(Alkoxymethyl)quinoxaline) start->solvolysis_product + ROH (solvent) nucleophile Strong Nucleophile (e.g., Amine, Thiol) water Water (H2O) alcohol Alcohol Solvent (ROH)

Caption: Pathways showing the competition between the desired nucleophile and solvent/water for this compound.

Technical Support Center: Purification Strategies for Reactions Involving 6-(Bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the challenge of removing excess 6-(Bromomethyl)quinoxaline from a reaction mixture. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to remove unreacted this compound?

A: Excess this compound is a reactive electrophile. The most effective removal strategies involve either chemically modifying it before workup or exploiting its physicochemical properties during purification. The main approaches are:

  • Nucleophilic Quenching: Reacting the excess electrophile with a scavenger to transform it into a byproduct with significantly different properties (e.g., polarity, basicity), allowing for easy removal via extraction.

  • Flash Column Chromatography: Separating the desired product from the unreacted starting material based on differences in polarity.[1] This is one of the most common and reliable methods in organic synthesis.[2][3]

  • Recrystallization: A suitable method if your desired product is a solid and has a solubility profile distinct from this compound in a given solvent system.[4][5][6]

  • Liquid-Liquid Extraction: This technique is often used after a quenching step to separate the newly formed, charged byproduct from the neutral desired product.[7][8]

Q2: How can I chemically remove excess this compound before the main purification step?

A: This process is known as "quenching" and involves adding a nucleophilic scavenger to the reaction mixture after your desired reaction is complete.[9][10] The scavenger deactivates the reactive bromomethyl group. The ideal scavenger converts the starting material into a byproduct that is easily removed by a simple acid-base extraction.

  • Amine Scavengers (e.g., Morpholine, Piperidine): These secondary amines react with the bromomethyl group to form a tertiary amine. This new byproduct can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous layer.

  • Thiol Scavengers (e.g., Thiophenol, Benzyl Mercaptan): Thiols are excellent nucleophiles that react to form thioethers. While effective, the resulting byproducts are often less polar and may require chromatography for removal.

  • Hydrolysis: Adding water or a dilute base can hydrolyze the bromomethyl group to a hydroxymethyl group. This reaction can be slow and may require heating, which could compromise the desired product.

Q3: My product appears to be unstable on silica gel. What are my options for chromatography?

A: Some nitrogen-containing compounds, like quinoxaline derivatives, can be sensitive to the acidic nature of standard silica gel, leading to streaking or degradation.[1]

  • Deactivate the Silica Gel: Before running the column, flush it with your starting eluent containing a small amount of a basic modifier, typically 1-3% triethylamine.[1] This neutralizes the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Alumina (basic or neutral) is a common alternative to silica gel for acid-sensitive compounds.[1]

  • Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase (C18) silica can be used with solvent systems like water/acetonitrile or water/methanol.

Q4: Is recrystallization a viable option for purification?

A: Yes, recrystallization is an excellent method for purifying solid products, provided there is a significant difference in solubility between your product and this compound.[1][6] Ethanol is frequently reported as a good recrystallization solvent for various quinoxaline derivatives.[4][11][12] Success depends heavily on finding the right solvent or solvent pair through small-scale screening.

Data Presentation

Table 1: Troubleshooting Guide for Flash Column Chromatography
ProblemPossible CauseRecommended Solution
Product Streaking on TLC/Column Compound is polar and interacting strongly with acidic silica sites.Add 1-3% triethylamine to the eluent to neutralize the silica gel.[1] Alternatively, use neutral or basic alumina as the stationary phase.[1]
Poor Separation (Co-elution) Product and impurity have very similar polarities (ΔRf < 0.1).Optimize the solvent system; test different solvent mixtures (e.g., Dichloromethane/Methanol, Toluene/Ethyl Acetate). Run a slower, shallower gradient during elution.[1] If separation is still difficult, consider preparative HPLC for higher resolution.[1]
Product is Insoluble in Eluent The chosen solvent system is not polar enough to elute the product.Increase the polarity of the eluent. For very polar compounds, a system like Dichloromethane with 5-10% Methanol may be necessary.
No Compound Elutes from Column Compound has either degraded on the column or is irreversibly adsorbed.Confirm compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. If unstable, use a less reactive stationary phase like deactivated silica or consider a different purification method like recrystallization.
Table 2: Comparison of Primary Purification Methods
MethodBest ForAdvantagesDisadvantages
Quenching & Extraction Removing a reactive starting material when the product lacks a reactive handle.Fast, inexpensive, and removes the bulk of the impurity before chromatography, simplifying the final purification.Requires an additional reaction step; the product must be stable to the quenching conditions and aqueous workup.
Flash Chromatography General-purpose purification for most non-volatile organic compounds.[3][13]Highly versatile and effective for separating compounds with different polarities. Scalable from milligrams to kilograms.Can be time-consuming and requires significant solvent volumes.[2] Potential for product loss or degradation on the stationary phase.[1]
Recrystallization Purifying multi-gram quantities of solid products with moderate to high purity.[13]Can yield material of very high purity. Environmentally friendly due to solvent recycling. Excellent for large-scale operations.Finding a suitable solvent can be trial-and-error. Not suitable for oils or amorphous solids. Can have lower recovery than chromatography.[2]

Experimental Protocols

Protocol 1: Nucleophilic Quenching and Liquid-Liquid Extraction

This protocol is designed to chemically modify the excess this compound into a water-soluble salt, allowing for its removal via an aqueous wash.

  • Reaction Completion: Ensure your primary reaction is complete by using an appropriate monitoring technique, such as Thin-Layer Chromatography (TLC).[10]

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is important to control any potential exotherm from the quenching reaction.[10]

  • Quenching: Slowly add a nucleophilic scavenger, such as morpholine (2-3 equivalents relative to the excess this compound), to the stirred reaction mixture.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of this compound.

  • Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M hydrochloric acid (HCl). This step protonates the morpholine-adduct and any remaining morpholine, pulling them into the aqueous layer.[8]

  • Separation: Separate the organic layer. Perform one to two more washes with 1M HCl to ensure complete removal.

  • Final Workup: Wash the organic layer with saturated sodium bicarbonate solution (to neutralize any residual acid) followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of the reactive starting material.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a standard method for purifying the desired product from the reaction mixture.

  • TLC Analysis: Develop a TLC solvent system that provides good separation between your product and this compound, aiming for an Rf value of ~0.3 for your product. Common systems for quinoxalines include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[12]

  • Sample Preparation: Concentrate the crude reaction mixture to dryness. For optimal column loading, adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using the initial, low-polarity eluent from your TLC analysis.

  • Loading: Carefully load the adsorbed sample onto the top of the packed silica gel bed.

  • Elution: Run the column by gradually increasing the solvent polarity (gradient elution). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This protocol is ideal for purifying solid products.[14]

  • Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen boiling solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualizations

G start Reaction Complete quench Optional: Quench Excess Reagent start->quench workup Aqueous Workup (Extraction) quench->workup crude Crude Product workup->crude is_solid Is Product a Solid? crude->is_solid chromatography Purify by Flash Chromatography is_solid->chromatography No / Impure recrystallize Purify by Recrystallization is_solid->recrystallize  Yes pure_b Pure Product chromatography->pure_b pure_a Pure Product recrystallize->pure_a end Analysis pure_a->end pure_b->end

Caption: General workflow for reaction workup and purification.

G start Completed Reaction Mixture (in Organic Solvent) add_quencher 1. Add Nucleophilic Scavenger (e.g., 2-3 eq. Morpholine) start->add_quencher stir 2. Stir at RT until SM is Consumed (Monitor by TLC) add_quencher->stir dilute 3. Dilute with EtOAc stir->dilute sep_funnel 4. Transfer to Separatory Funnel dilute->sep_funnel acid_wash 5. Wash with 1M HCl (x2) Removes Scavenger-Adduct sep_funnel->acid_wash brine_wash 6. Wash with Brine acid_wash->brine_wash dry 7. Dry Organic Layer (Na₂SO₄) brine_wash->dry concentrate 8. Filter and Concentrate dry->concentrate end Crude Product for Final Purification (e.g., Chromatography) concentrate->end

Caption: Workflow for nucleophilic quenching and extraction.

References

Optimizing reaction conditions for 6-(Bromomethyl)quinoxaline labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals optimize labeling reactions using 6-(Bromomethyl)quinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic compound used as a labeling reagent in bioconjugation. Its bromomethyl group is reactive towards nucleophiles, making it suitable for covalently attaching the quinoxaline moiety to biomolecules like proteins and peptides. Quinoxaline derivatives are studied for a range of biological activities, including antimicrobial and anticancer properties.[1][2]

Q2: What functional groups does this compound react with?

The primary targets for this compound are nucleophilic functional groups found in proteins. The most common targets, via an SN2 alkylation reaction, are the thiol groups of cysteine residues and the imidazole side chain of histidine. It can also react with the primary amines of lysine side chains and the N-terminus, although typically under more alkaline conditions.[3]

Q3: What are the recommended storage and handling conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture to prevent hydrolysis.[4][5] For experimental use, it is typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution immediately before use.

Q4: What is the general mechanism of the labeling reaction?

The labeling occurs through a nucleophilic substitution reaction (SN2). A deprotonated, nucleophilic side chain of an amino acid (like the thiolate of cysteine) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent thioether bond.

Reaction_Mechanism R_SH Protein-SH (e.g., Cysteine) Labeled_Protein Labeled Protein (Thioether bond) R_SH->Labeled_Protein S_N2 Attack BMQ This compound (Label) BMQ->Labeled_Protein HBr HBr

Figure 1. SN2 reaction of this compound with a cysteine thiol.

Troubleshooting Guide

This section addresses common issues encountered during labeling experiments.

Problem: Low or No Labeling Efficiency

Possible Cause Recommended Solution
1. Suboptimal Reaction pH The nucleophilicity of target groups is pH-dependent. Thiols (cysteine) require a pH of 6.5-7.5 for optimal reactivity, while amines (lysine) react more efficiently at pH 8.0-9.0.[3] Ensure your buffer system maintains the optimal pH for your target residue and does not contain competing nucleophiles (e.g., Tris or glycine).[6][7]
2. Incorrect Molar Ratio A low molar excess of the labeling reagent can lead to incomplete labeling. Empirically test a range of molar ratios (e.g., 10-fold to 50-fold excess of label to protein) to find the optimal concentration that maximizes labeling without causing protein precipitation.[6]
3. Suboptimal Temperature or Time Most labeling reactions proceed efficiently at room temperature (20-25°C) or 4°C for sensitive proteins.[8] If the yield is low, try increasing the incubation time (from 1-2 hours to overnight) or moderately increasing the temperature.[8] Monitor the reaction to avoid protein degradation.
4. Reagent Degradation This compound is sensitive to moisture. Ensure the reagent is stored properly and always prepare fresh stock solutions in anhydrous DMSO or DMF before each experiment.[7]
5. Poor Reagent Solubility If the reagent precipitates upon addition to the aqueous buffer, increase the percentage of organic co-solvent (DMSO or DMF) in the final reaction mixture. However, ensure the final concentration (typically <10% v/v) does not denature your protein.[3]
6. Inaccessible Target Residues The target amino acids may be buried within the protein's tertiary structure. Consider adding a mild denaturant (e.g., low concentrations of urea or guanidine HCl) if protein function post-labeling is not a concern.

Problem: Protein Precipitation During Reaction

Possible Cause Recommended Solution
1. Excessive Labeling Over-labeling can alter the protein's isoelectric point and surface hydrophobicity, leading to aggregation.[6][9] Reduce the molar excess of the labeling reagent or decrease the reaction time.
2. High Organic Solvent Concentration The concentration of co-solvent (DMSO/DMF) used to dissolve the label may be too high, causing the protein to precipitate. Keep the final organic solvent concentration as low as possible, ideally below 10%.
3. Protein Instability The protein itself may be unstable under the required reaction conditions (pH, temperature). Ensure the chosen buffer and conditions are compatible with your protein's stability.

Problem: Non-Specific Labeling

Possible Cause Recommended Solution
1. Reaction pH Too High While higher pH increases the reactivity of amines, it can also lead to non-specific reactions with other residues like tyrosine or serine.[3] To favor thiol-specific labeling, maintain the pH in the 6.5-7.5 range.
2. Prolonged Reaction Time Extended incubation times can sometimes lead to labeling of less reactive sites. Optimize the reaction time by running a time-course experiment and analyzing the products at different intervals.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Labeling Different Nucleophiles

Target Residue Functional Group Optimal pH Range Typical Molar Excess (Label:Protein) Typical Temperature
CysteineThiol6.5 - 7.510 - 20 fold4 - 25 °C
HistidineImidazole6.0 - 7.020 - 50 fold25 °C
LysinePrimary Amine8.0 - 9.020 - 50 fold4 - 25 °C
N-terminusAlpha-Amine7.0 - 8.520 - 50 fold4 - 25 °C

Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific protein and application.[8]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general workflow for labeling a protein containing accessible cysteine residues.

1. Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., desalting or size-exclusion chromatography)

2. Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare Label Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.

  • Calculate Reagent Volume: Determine the volume of the label stock solution required to achieve the desired molar excess (e.g., 20-fold) over the protein.

  • Initiate Reaction: Add the calculated volume of the label stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted label and reaction byproducts by passing the mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization: Confirm successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy, Mass Spectrometry (ESI-MS or MALDI-TOF), or HPLC.

Experimental_Workflow prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2) react Combine & Incubate (RT, 1-2h or 4°C, overnight) prep_protein->react prep_label Prepare Fresh Label Stock Solution (in anhydrous DMSO) prep_label->react purify Purify Labeled Protein (e.g., Desalting Column) react->purify analyze Characterize Conjugate (Mass Spec, HPLC) purify->analyze

Figure 2. General workflow for protein labeling experiments.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve low labeling yield issues.

Troubleshooting_Tree start Low Labeling Yield? check_buffer Is buffer amine-free (e.g., PBS, HEPES)? start->check_buffer Yes check_ph Is pH optimal for target residue? check_buffer->check_ph Yes change_buffer Action: Switch to an amine-free buffer. check_buffer->change_buffer No check_ratio Was molar ratio sufficiently high (e.g., >10x)? check_ph->check_ratio Yes adjust_ph Action: Adjust pH (e.g., 7.2 for thiols). check_ph->adjust_ph No check_reagent Was label stock prepared fresh? check_ratio->check_reagent Yes increase_ratio Action: Increase molar excess of label. check_ratio->increase_ratio No remake_reagent Action: Use fresh solid and anhydrous solvent. check_reagent->remake_reagent No success Problem Resolved check_reagent->success Yes change_buffer->success adjust_ph->success increase_ratio->success remake_reagent->success

Figure 3. Decision tree for troubleshooting low labeling efficiency.

References

Technical Support Center: 6-(Bromomethyl)quinoxaline-Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and answer frequently asked questions (FAQs) regarding the use of 6-(Bromomethyl)quinoxaline and its labeled conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound reagent is showing signs of degradation. How should I properly store it?

A1: Proper storage is critical for preventing the degradation of this compound. As a reactive alkylating agent, it is susceptible to hydrolysis and other reactions.

Troubleshooting Steps & Recommendations:

  • Moisture Control: The bromomethyl group is highly susceptible to hydrolysis. Store the solid compound in a tightly sealed container in a desiccator to protect it from atmospheric moisture.[1][2]

  • Temperature: For long-term storage, keep the solid powder at -20°C.[3] Some suppliers recommend ambient temperature for shipping and short-term storage, but cold storage is preferable to minimize degradation.[3][4]

  • Inert Atmosphere: For maximum stability, especially if the container is opened frequently, consider storing it under an inert gas like argon or nitrogen.

  • Solution Storage: If you must store it in solution, use an anhydrous solvent such as DMF or DMSO. Prepare the solution fresh if possible. For short-term storage, keep aliquots at -20°C or -80°C and use them promptly after thawing to avoid repeated freeze-thaw cycles.[3]

Summary of Recommended Storage Conditions

FormTemperatureDurationConditions
Solid Powder-20°CUp to 3 yearsTightly sealed, dry, desiccated[1][3]
Solid Powder4°CUp to 2 yearsTightly sealed, dry, desiccated[3]
In Anhydrous Solvent-80°CUp to 6 monthsSmall aliquots, avoid freeze-thaw[3]
In Anhydrous Solvent-20°CUp to 1 monthSmall aliquots, avoid freeze-thaw[3]
Q2: I am seeing low labeling efficiency when conjugating this compound to my protein/peptide. What could be the cause?

A2: Low labeling efficiency is a common problem that can often be traced to suboptimal reaction conditions or reagent quality. The reaction is a nucleophilic substitution where a primary amine (e.g., from a lysine residue) attacks the carbon of the bromomethyl group.[5]

Troubleshooting Flowchart

G start Low Labeling Efficiency check_reagent Is the reagent fresh? Has it been stored properly? start->check_reagent check_ph Is the reaction pH between 8.5 and 9.0? check_reagent->check_ph Yes sol_reagent Solution: Use a fresh vial or newly prepared solution. check_reagent->sol_reagent No check_buffer Does the buffer contain competing amines (Tris, glycine)? check_ph->check_buffer Yes sol_ph Solution: Adjust pH to 8.5-9.0 using bicarbonate/borate buffer. check_ph->sol_ph No check_ratio Is the molar ratio (reagent:protein) optimal? check_buffer->check_ratio No sol_buffer Solution: Dialyze protein into an amine-free buffer (e.g., PBS, Borate). check_buffer->sol_buffer Yes sol_ratio Solution: Optimize molar excess, try a range from 10:1 to 20:1. check_ratio->sol_ratio No

Caption: Troubleshooting flowchart for low labeling efficiency.

Key Considerations:

  • pH is Crucial: The primary amino groups on proteins must be deprotonated to act as effective nucleophiles. A pH range of 8.5-9.0 is optimal for this.[5]

  • Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the label, drastically reducing efficiency.[6]

  • Reagent Stability: The bromomethyl group can hydrolyze to a hydroxymethyl group in aqueous buffer, rendering it inactive. It is essential to add the reagent (dissolved in anhydrous DMF or DMSO) to the reaction mixture immediately after preparation.

Q3: I observe an unexpected side product in my reaction mixture. What is the likely degradation pathway?

A3: The most common degradation pathway for this compound in the aqueous buffers used for labeling is hydrolysis. This converts the reactive bromomethyl group into a non-reactive hydroxymethyl group.

Proposed Degradation Pathway: Hydrolysis

The reaction proceeds via a nucleophilic substitution mechanism where water acts as the nucleophile.[7]

G cluster_0 Hydrolysis Pathway A This compound (C9H7BrN2) B Transition State A->B Nucleophilic Attack C 6-(Hydroxymethyl)quinoxaline (C9H8N2O) B->C Br Br⁻ (Leaving Group) B->Br Loss of Leaving Group H2O H₂O (Nucleophile) H2O->B

Caption: Primary degradation pathway via hydrolysis.

Other Potential Issues:

  • Reaction with Buffer Components: Besides water, other nucleophiles in your buffer (e.g., phosphate, carboxylates) can potentially react with the bromomethyl group.

  • Over-oxidation: Under harsh conditions, the quinoxaline ring itself can be oxidized to form N-oxides, though this is less common under typical labeling conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol provides a starting point for labeling proteins with this compound. Optimization is recommended for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Labeling Buffer: 100 mM sodium borate or sodium bicarbonate, pH 8.5-9.0

  • Quenching Buffer: 1.5 M Tris-HCl, pH 8.5

  • Purification column (e.g., size-exclusion chromatography like a PD-10 desalting column)

Workflow:

Caption: Experimental workflow for protein labeling.

Detailed Steps:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[5]

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the reagent solution to the protein solution. Protect the reaction from light and incubate at room temperature for 2-4 hours.[5]

  • Quenching: (Optional) Add quenching buffer to stop the reaction by scavenging any unreacted reagent.

  • Purification: Remove unreacted reagent and byproducts by passing the reaction mixture over a desalting or size-exclusion column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: HPLC Method for Stability Assessment

A stability-indicating HPLC method can be used to quantify the parent compound and detect degradation products.[9][10]

Suggested HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[9]
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% TFA or Formic Acid)
Flow Rate 1.0 mL/min[9][11]
Detection UV detector at the λmax of the quinoxaline core (typically 240-320 nm)[9]
Injection Volume 10-20 µL[11]
Column Temp Ambient or controlled (e.g., 30°C)

Procedure:

  • Prepare a stock solution of this compound in acetonitrile or DMSO.

  • Incubate aliquots of the stock solution under various stress conditions (e.g., in aqueous buffer at different pH values, elevated temperature, exposure to light).

  • At specified time points, inject samples onto the HPLC system.

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The primary degradation product, 6-(hydroxymethyl)quinoxaline, will have a shorter retention time due to its increased polarity.

References

Technical Support Center: Purification of 6-(Bromomethyl)quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 6-(bromomethyl)quinoxaline derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Presence of Starting Materials in the Purified Product

  • Question: After purification, I still observe the presence of the starting materials (e.g., o-phenylenediamine derivative, 1,4-dibromo-2,3-butanedione) in my final product. How can I remove them?

  • Answer: The presence of unreacted starting materials is a common issue. Here are several strategies to address this:

    • Optimize Reaction Conditions: Ensure your reaction goes to completion by adjusting reaction time, temperature, or stoichiometry of reactants. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[1]

    • Aqueous Wash: If the starting material is a diamine, an acidic wash (e.g., dilute HCl) during the work-up can help remove it by forming a water-soluble salt.

    • Chromatography: Column chromatography is generally effective. Since the starting materials often have different polarities than the product, a well-chosen eluent system should provide good separation.

    • Recrystallization: A carefully selected solvent for recrystallization can leave the more soluble starting materials in the mother liquor.

Issue 2: Formation of Impurities During Synthesis and Purification

  • Question: My reaction mixture shows several unexpected spots on the TLC plate. What are the likely impurities and how can I avoid or remove them?

  • Answer: Several side reactions can lead to impurities. Common impurities and their solutions include:

    • Polybrominated Derivatives: Over-bromination of the quinoxaline ring can occur. To avoid this, control the stoichiometry of the brominating agent and the reaction conditions.[2]

    • Oxidation Products: o-Phenylenediamines are susceptible to air oxidation, which can lead to colored impurities.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[1]

    • Hydrolysis of the Bromomethyl Group: The bromomethyl group is reactive and can be hydrolyzed to a hydroxymethyl group, especially in the presence of water or other nucleophiles. Ensure anhydrous conditions during the reaction and purification.

    • Di-substituted Products: If the starting quinoxaline has other reactive sites, di-substituted impurities might form.

    • Removal of Impurities: Column chromatography is the most effective method for separating these impurities. For colored impurities, treating the solution with activated charcoal before recrystallization can be effective.[3]

Issue 3: Difficulties with Column Chromatography

  • Question: I am having trouble with the column chromatography purification of my this compound derivative. The compound seems to be degrading on the column, or the separation is poor.

  • Answer: Challenges in column chromatography of quinoxaline derivatives are often related to the stationary phase.

    • Compound Instability on Silica Gel: Quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[4]

      • Solution: Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[4] Alternatively, use a less acidic stationary phase like alumina.[4]

    • Poor Separation (Co-elution): If your product co-elutes with an impurity, the solvent system lacks the necessary selectivity.

      • Solution: Systematically screen different solvent systems using TLC to find an eluent that provides better separation before scaling up to column chromatography.[4] Varying the ratio of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is a good starting point.

    • Product Precipitation on the Column: Low solubility of the compound in the chromatography solvents can cause it to precipitate on the column.

      • Solution: Ensure the crude product is fully dissolved before loading it onto the column. If solubility is an issue, you can use a solid loading technique by pre-adsorbing your compound onto a small amount of silica gel.[4]

Issue 4: Challenges in Recrystallization

  • Question: I am unable to get my this compound derivative to crystallize, or the yield is very low.

  • Answer: Recrystallization can be challenging. Here are some troubleshooting steps:

    • No Crystal Formation:

      • Supersaturation Not Reached: The solution may not be concentrated enough. Try evaporating some of the solvent.[3]

      • Inappropriate Solvent: The compound might be too soluble in the chosen solvent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[5] Conduct small-scale solvent screening to find the ideal solvent or solvent mixture.

      • Lack of Nucleation Sites: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[3]

    • Oiling Out: The compound may separate as an oil instead of crystals.

      • Solution: Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding a small amount of a solvent in which the compound is more soluble can sometimes help.[3]

    • Low Yield:

      • Solution: The compound may still be too soluble in the mother liquor. Cooling the solution in an ice bath can help maximize crystal formation. You can also try to concentrate the mother liquor to obtain a second crop of crystals.[3]

Data Presentation

Table 1: Recommended Solvent Systems for Thin Layer Chromatography (TLC)

Compound PolarityRecommended Solvent System (v/v)Notes
Normal Polarity10-50% Ethyl Acetate in HexanesA good starting point for many derivatives.[6]
High Polarity5% Methanol in DichloromethaneFor quinoxalines with polar functional groups.[6]
Basic CompoundsAdd 0.1-2.0% TriethylamineTo prevent tailing on acidic silica gel plates.[6]

Table 2: Common Solvents for Recrystallization

Solvent/MixtureComments
EthanolA commonly used solvent for quinoxaline derivatives.[7][8]
n-Hexane / AcetoneA good general solvent mixture.
n-Hexane / Ethyl AcetateAnother effective solvent pair.
Anhydrous Diethyl EtherHas been used for some quinoline derivatives.[9]
Water / DMFA potential mixed solvent system for polar compounds.[10]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel. Alternatively, use a solid loading technique by pre-adsorbing the compound onto a small amount of silica gel.[4]

  • Elution: Begin elution with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the appropriate hot solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Mandatory Visualization

Purification_Troubleshooting cluster_purification Purification Strategy cluster_recrystallization_issues Recrystallization Troubleshooting cluster_chromatography_issues Chromatography Troubleshooting start Crude this compound Derivative tlc_analysis TLC Analysis of Crude Product start->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Single major spot or easily separable impurities column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple spots or closely eluting impurities no_crystals No Crystals Formed recrystallization->no_crystals Issue oiling_out Product Oils Out recrystallization->oiling_out Issue low_yield_recryst Low Yield recrystallization->low_yield_recryst Issue pure_product Pure Product recrystallization->pure_product Success degradation Degradation on Column column_chromatography->degradation Issue poor_separation Poor Separation column_chromatography->poor_separation Issue precipitation Precipitation on Column column_chromatography->precipitation Issue column_chromatography->pure_product Success solution_recryst1 Concentrate Solution / Change Solvent / Scratch Flask / Seed no_crystals->solution_recryst1 Solution solution_recryst2 Cool Slowly / Add Better Solvent oiling_out->solution_recryst2 Solution solution_recryst3 Cool in Ice Bath / Concentrate Mother Liquor low_yield_recryst->solution_recryst3 Solution solution_recryst1->recrystallization solution_recryst2->recrystallization solution_recryst3->recrystallization solution_chrom1 Deactivate Silica (Triethylamine) / Use Alumina degradation->solution_chrom1 Solution solution_chrom2 Optimize Eluent via TLC poor_separation->solution_chrom2 Solution solution_chrom3 Use Solid Loading Technique precipitation->solution_chrom3 Solution solution_chrom1->column_chromatography solution_chrom2->column_chromatography solution_chrom3->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound derivatives.

References

Troubleshooting low fluorescence signal with 6-(Bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 6-(Bromomethyl)quinoxaline for fluorescent labeling. Below are troubleshooting guides and frequently asked questions to help optimize your experiments and resolve issues related to low fluorescence signals.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target of this compound on a protein?

A1: The bromomethyl group of this compound is an alkylating agent that displays the highest reactivity towards strong nucleophiles. In a typical protein, the primary targets are the sulfur-containing side chains of cysteine (thiol group) and methionine (thioether group). While it can react with other nucleophiles like the ε-amino group of lysine or the imidazole group of histidine, these reactions are significantly slower, especially under controlled pH conditions.

Q2: How does pH influence the labeling reaction and its specificity?

A2: pH is a critical factor in controlling both the rate and specificity of the labeling reaction, as the nucleophilicity of amino acid side chains depends on their protonation state.

  • Cysteine: The thiol side chain (pKa ~8.5) is a much stronger nucleophile in its deprotonated thiolate form (S⁻). Therefore, labeling of cysteine is more efficient at a pH above 8.0.

  • Lysine: The ε-amino group (pKa ~10.5) is nucleophilic when deprotonated. Labeling of lysine is more efficient at a pH of 9.0-9.5.

  • Histidine: The imidazole ring (pKa ~6.0) can be a target, with reactivity depending on its protonation state.

To favor modification of the most nucleophilic residues, such as cysteine, lowering the reaction pH can be beneficial.[1]

Q3: How should this compound be stored?

A3: this compound should be stored in a tightly closed container in a dry, well-ventilated area.[2] It is chemically stable under standard ambient conditions (room temperature).[3] Always refer to the product label for specific storage temperature recommendations.[3]

Q4: How should I prepare a stock solution of this compound?

A4: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution, typically around 10 mM.[1] It is crucial to prepare the reagent solution fresh before each experiment as the compound can be sensitive to hydrolysis.[1]

Q5: What are the typical excitation and emission wavelengths for quinoxaline derivatives?

A5: The exact excitation and emission maxima can vary depending on the specific derivative and its environment. However, for HPLC fluorescence detection of similar quinoxaline derivatives, estimated wavelengths are around 370 nm for excitation and 420 nm for emission.[4] It is always recommended to experimentally determine the optimal wavelengths by scanning the fluorescence spectrum of the derivatized molecule.

Troubleshooting Guide: Low Fluorescence Signal

A low or absent fluorescence signal can be a significant roadblock in experiments. This guide provides a systematic approach to diagnosing and resolving the underlying causes.

Problem: Weak or No Fluorescence Signal Detected

Use the following sections to identify and address potential issues.

Q: Is it possible the this compound has degraded? A: Yes, this compound can be sensitive to hydrolysis.[1] Always prepare the stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before each experiment to ensure maximum reactivity.[1]

Q: Could the pH of my reaction buffer be incorrect? A: An inappropriate pH can prevent the labeling reaction from occurring efficiently. The target residue on your protein may be protonated and therefore not sufficiently nucleophilic.[1]

  • For cysteine labeling, a pH of 7.5-8.5 is generally recommended to favor the more nucleophilic thiolate anion.[1]

  • For lysine labeling, a higher pH of 9.0-9.5 may be necessary.[1] Verify the pH of your reaction buffer and adjust if necessary.

Q: Am I using a sufficient concentration of the labeling reagent? A: An insufficient molar ratio of the labeling reagent to the protein can lead to a low degree of labeling and consequently, a weak signal.[1] If you suspect this is the issue, try increasing the molar excess of this compound incrementally (e.g., 10x, 20x, 50x).[1]

Q: Could the reaction time be too short? A: If the incubation time is too short, the labeling reaction may not have proceeded to completion. Consider performing a time-course experiment to determine the optimal reaction time that maximizes the labeling of your target while minimizing off-target reactions.[1] A typical incubation is 1-2 hours at room temperature or overnight at 4°C, protecting the reaction from light.[1]

Q: Is my protein precipitating during the labeling reaction? A: Protein aggregation or precipitation can lead to a loss of signal. This can be caused by several factors:

  • High Degree of Labeling: Attaching too many hydrophobic quinoxaline groups can decrease protein solubility.[1] To mitigate this, reduce the molar excess of the labeling reagent or shorten the reaction time.[1]

  • Solvent Incompatibility: Adding a large volume of the organic solvent (DMSO or DMF) used to dissolve the this compound can cause the protein to precipitate.[1] Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[1]

Q: Could something in my sample be quenching the fluorescence? A: Fluorescence quenching is a process that decreases fluorescence intensity and can be a cause of low signal.[5]

  • Dynamic (Collisional) Quenching: Other molecules in the solution, such as dissolved oxygen, can collide with the excited fluorophore and cause it to return to the ground state without emitting a photon.[5] Degassing your sample can sometimes help.

  • Static Quenching: The quinoxaline derivative can form a non-fluorescent complex with another molecule in your sample.[5]

  • Self-Quenching or Aggregation: At high concentrations, the quinoxaline molecules can interact with each other, leading to a decrease in fluorescence.[5]

Q: Is it possible that the target protein is not present or at a very low concentration in my sample? A: A low abundance of the target protein will naturally result in a weak fluorescence signal.[6] It is advisable to use a positive control to confirm that your target is expressed and accessible.[7]

Q: Are my instrument settings optimized for this compound? A: Incorrect instrument settings are a common cause of low fluorescence signals.

  • Excitation/Emission Wavelengths: Ensure you are using the correct filter sets and wavelength settings for your quinoxaline-labeled molecule.[7]

  • Exposure Time/Gain: Increasing the exposure time or the detector gain can help to amplify a weak signal. However, be aware that this can also increase background noise.

Q: Is photobleaching affecting my signal? A: Photobleaching is the photochemical destruction of a fluorophore, leading to an irreversible loss of fluorescence.[5][8] This can be a significant issue, especially during prolonged imaging sessions. To minimize photobleaching:

  • Reduce the intensity and duration of light exposure.[5]

  • Use an antifade mounting medium if applicable.[5][7]

  • Work quickly and keep your samples protected from light whenever possible.[8]

Quantitative Data Summary

ParameterRecommended Value/RangeNotesReference
Stock Solution Concentration 10 mMIn anhydrous DMSO or DMF[1]
Molar Excess of Reagent 10- to 20-foldCan be increased to 50x if needed[1]
Reaction pH (Cysteine) 7.5 - 8.5Favors the thiolate form[1]
Reaction pH (Lysine) 9.0 - 9.5For deprotonated ε-amino group[1]
Reaction Time 1-2 hours at RT or overnight at 4°CProtect from light[1]
Organic Solvent Volume < 10% of total reaction volumeTo avoid protein precipitation[1]
Estimated Excitation λ ~370 nmShould be determined experimentally[4]
Estimated Emission λ ~420 nmShould be determined experimentally[4]

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Protein Preparation: Prepare your protein in a suitable buffer at a known concentration. The buffer should be free of primary amines (e.g., Tris) or thiols (e.g., DTT) if these are not the intended targets. A phosphate or bicarbonate buffer is often a good choice.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.[1]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1] It is crucial to protect the reaction from light to prevent photobleaching of the quinoxaline moiety.[1]

  • Stopping the Reaction (Optional): The reaction can be stopped by adding a small molecule with a free thiol, such as 2-mercaptoethanol or DTT, to quench the unreacted this compound.

  • Purification: Remove the unreacted probe and any byproducts by dialysis, spin filtration, or size-exclusion chromatography.

Visualizations

Caption: Troubleshooting workflow for diagnosing low fluorescence signals.

Labeling_Pathway cluster_conditions Reaction Conditions Quinoxaline This compound Reaction Alkylation Reaction (Nucleophilic Substitution) Quinoxaline->Reaction Protein Protein with Nucleophilic Residue (e.g., Cysteine-SH) Protein->Reaction LabeledProtein Fluorescently Labeled Protein Conjugate Reaction->LabeledProtein -HBr pH pH 7.5 - 8.5 for Cys Temp Room Temp or 4°C Time 1-2 hours or Overnight Solvent Aqueous Buffer with <10% DMSO/DMF

Caption: Reaction pathway for labeling a protein with this compound.

References

Preventing degradation of 6-(Bromomethyl)quinoxaline during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-(Bromomethyl)quinoxaline during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is the high reactivity of the bromomethyl group. This group is susceptible to nucleophilic attack, leading to hydrolysis, solvolysis, or reaction with other nucleophiles present in the experimental setup. The benzylic-like position of the bromomethyl group on the quinoxaline ring enhances its reactivity.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. For optimal preservation, storage at -20°C is recommended. It is crucial to keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

Q3: Which solvents are recommended for dissolving this compound to minimize degradation?

A3: Anhydrous aprotic solvents are the best choice for dissolving this compound to minimize degradation. Protic solvents like water, methanol, and ethanol should be avoided as they can act as nucleophiles and lead to solvolysis. Recommended solvents include anhydrous dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF).

Q4: Is this compound sensitive to light or air?

A4: While specific data on the photosensitivity of this compound is limited, it is a general best practice for reactive organic compounds to be protected from light to prevent potential photodecomposition. Similarly, while not highly sensitive to air, minimizing exposure can prevent potential oxidation over long periods. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage of solutions.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in solution.
  • Possible Cause 1: Presence of nucleophiles.

    • Troubleshooting: Ensure all solvents are anhydrous and free of nucleophilic impurities. Avoid using protic solvents. If the reaction buffer contains nucleophiles (e.g., amines, thiols), the reaction should be performed at a low temperature and for the shortest possible time.

  • Possible Cause 2: High temperature.

    • Troubleshooting: Perform reactions at the lowest effective temperature. If elevated temperatures are necessary, minimize the reaction time.

  • Possible Cause 3: Incorrect pH.

    • Troubleshooting: Avoid basic conditions, as they can accelerate nucleophilic attack and hydrolysis. If a base is required for the reaction, use a non-nucleophilic base (e.g., proton sponge, DIPEA) and add it slowly at a low temperature.

Issue 2: Low yield in reactions involving this compound.
  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting: Confirm the purity of your this compound before starting the reaction using techniques like NMR or LC-MS. Follow the recommended storage and handling procedures.

  • Possible Cause 2: Inefficient reaction conditions.

    • Troubleshooting: Optimize reaction parameters such as solvent, temperature, and reaction time. A detailed experimental protocol for a similar compound is provided below for reference.

  • Possible Cause 3: Side reactions.

    • Troubleshooting: The reactive bromomethyl group can lead to multiple side products. Use a high concentration of the desired nucleophile to favor the intended reaction. Consider protecting other reactive functional groups in your molecule.

Data Presentation

Due to the limited availability of specific quantitative kinetic data for the degradation of this compound in the public literature, the following table summarizes the qualitative stability based on general chemical principles of benzylic bromides.

ConditionStabilityRecommended Precautions
Storage (Solid) HighStore at -20°C in a tightly sealed container in the dark.
Aprotic Solvents (Anhydrous) Moderate to HighUse freshly dried solvents. Prepare solutions fresh before use.
Protic Solvents (e.g., water, methanol) LowAvoid. If unavoidable, use at low temperatures and for short durations.
Basic pH LowAvoid. Use non-nucleophilic bases if necessary.
Acidic pH ModerateGenerally more stable than in basic conditions, but strong acids can promote side reactions.
Elevated Temperature LowMaintain reactions at the lowest possible temperature.
Light Exposure Potentially LowProtect from light by using amber vials or covering with aluminum foil.

Experimental Protocols

Key Experiment: Nucleophilic Substitution on a this compound Derivative

This protocol is adapted from a procedure for the synthesis of 6-[(het)arylthiomethyl]quinoxaline derivatives and can be used as a starting point for reactions involving nucleophilic attack on the bromomethyl group.[1]

Materials:

  • 6-(Bromomethyl)-2,3-dimethoxyquinoxaline (as an analogue to this compound)

  • Nucleophile (e.g., benzenethiol derivative or pyridine-2-thiol)

  • Anhydrous Dimethylformamide (DMF)

  • Cesium Carbonate (Cs₂CO₃)

  • Ethanol/Water for purification

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound derivative in anhydrous DMF.

  • Add the nucleophile to the solution.

  • Add Cesium Carbonate (Cs₂CO₃) to the reaction mixture.

  • Stir the reaction mixture at 70°C for 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water to precipitate the product.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., Ethanol/Water).[1]

Visualizations

Potential Degradation Pathway of this compound

Potential Degradation Pathway via Hydrolysis A This compound B 6-(Hydroxymethyl)quinoxaline A->B Hydrolysis D HBr (Byproduct) A->D C H₂O (Nucleophile) C->B

Caption: A simplified diagram illustrating the potential hydrolysis of this compound to 6-(Hydroxymethyl)quinoxaline.

Experimental Workflow for Handling this compound

Recommended Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Store at -20°C B Use Anhydrous Solvents A->B C Prepare Solution Fresh B->C D Inert Atmosphere C->D E Low Temperature D->E F Monitor Progress E->F G Quench Reaction F->G H Purify Promptly G->H

Caption: A recommended workflow to minimize degradation of this compound during experiments.

Troubleshooting Logic for Low Reaction Yield

Troubleshooting Low Yield A Low Yield? B Check Starting Material Purity A->B Yes C Review Handling Procedure B->C Impure D Optimize Reaction Conditions B->D Pure E Analyze for Side Products D->E

Caption: A decision-making diagram for troubleshooting low yields in reactions with this compound.

References

Method Refinement for Reproducible Results with 6-(Bromomethyl)quinoxaline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate reproducible results in experiments involving 6-(Bromomethyl)quinoxaline. The following information is designed to address specific issues that may be encountered during synthesis and functionalization reactions.

Frequently Asked Questions (FAQs)

1. Storage and Handling of this compound

  • Q: How should I properly store this compound to ensure its stability?

    • A: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended. The compound can be sensitive to moisture and light, which can lead to degradation.

  • Q: What are the initial signs of degradation of this compound?

    • A: A noticeable color change, often to a darker shade, can indicate degradation. Additionally, a decrease in melting point or the appearance of additional spots on a Thin Layer Chromatography (TLC) analysis of the starting material suggests impurity or decomposition. It is advisable to check the purity of the compound by techniques like NMR or LC-MS before use if it has been stored for an extended period.

2. Reaction Troubleshooting

  • Q: My alkylation reaction with a primary amine is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

    • A: Over-alkylation is a common issue when using primary amines.[1] To favor mono-alkylation, consider the following strategies:

      • Use of a large excess of the primary amine: This ensures that the this compound is more likely to react with the primary amine rather than the mono-alkylated product.

      • Slow addition of this compound: Adding the alkylating agent slowly to the reaction mixture containing the amine can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation.

      • Lower reaction temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation, which typically has a higher activation energy.

  • Q: My reaction is not proceeding to completion, and I observe unreacted starting material. What could be the issue?

    • A: Several factors could contribute to an incomplete reaction:

      • Insufficient base: For many nucleophilic substitution reactions, a base is required to neutralize the HBr byproduct. Ensure that a suitable base (e.g., K₂CO₃, Et₃N) is used in sufficient quantity (at least one equivalent, often more).

      • Poor solvent choice: The solvent should be able to dissolve the reactants to a reasonable extent. For many alkylation reactions with this compound, polar aprotic solvents like DMF or acetonitrile are effective.

      • Low reaction temperature or short reaction time: Some nucleophiles are less reactive and may require higher temperatures or longer reaction times to achieve full conversion. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Q: I am observing the formation of a polar, water-soluble byproduct that is difficult to remove. What could it be and how can I avoid it?

    • A: The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding alcohol, 6-(hydroxymethyl)quinoxaline. This is more likely to occur if there is moisture in the reactants or solvent, or during an aqueous workup. To minimize this, use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize the contact time with water.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

1. General Procedure for N-Alkylation of Amines

This protocol describes a general method for the reaction of this compound with primary or secondary amines.

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the amine (1.2 equivalents) in anhydrous DMF, add K₂CO₃ (1.5 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 15-20 minutes.

    • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

    • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[2]

2. General Procedure for O-Alkylation of Phenols

This protocol outlines a general method for the synthesis of 6-(phenoxymethyl)quinoxaline derivatives.

  • Materials:

    • This compound

    • Phenol derivative

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the phenol (1.1 equivalents) in anhydrous DMF, add K₂CO₃ (1.5 equivalents).

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add this compound (1.0 equivalent) to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

3. General Procedure for S-Alkylation of Thiols

This protocol provides a general method for the synthesis of 6-((aryl/alkylthio)methyl)quinoxaline derivatives. A similar procedure has been used for the synthesis of 6-[(het)arylthiomethyl]quinoxaline derivatives.[3]

  • Materials:

    • This compound

    • Thiol derivative (e.g., thiophenol)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the thiol (1.1 equivalents) in anhydrous DMF, add Cs₂CO₃ (1.5 equivalents).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of this compound (1.0 equivalent) in anhydrous DMF.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, dilute with water and extract with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the alkylation of various nucleophiles with this compound.

Table 1: N-Alkylation of Amines with this compound

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF25485
2PyrrolidineEt₃NMeCN25292
3MorpholineK₂CO₃DMF60688
4BenzylamineEt₃NMeCN25390

Table 2: O-Alkylation of Phenols with this compound

EntryPhenolBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF801278
24-MethoxyphenolCs₂CO₃DMF60885
34-NitrophenolK₂CO₃MeCN801075
42-NaphtholK₂CO₃DMF801282

Table 3: S-Alkylation of Thiols with this compound

EntryThiolBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolCs₂CO₃DMF25195
24-MethylthiophenolK₂CO₃DMF251.593
3Benzyl mercaptanCs₂CO₃MeCN25196
42-NaphthalenethiolK₂CO₃DMF25291

Mandatory Visualizations

Experimental Workflow for Nucleophilic Substitution

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 6-BMQ This compound Addition Add 6-BMQ Solution 6-BMQ->Addition Nucleophile Nucleophile (Amine, Phenol, Thiol) Mixing Combine Nucleophile, Base, and Solvent Nucleophile->Mixing Base Base (K2CO3, Et3N, Cs2CO3) Base->Mixing Solvent Anhydrous Solvent (DMF, MeCN) Solvent->Mixing Mixing->Addition Stirring Stir at appropriate temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench with Water Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure Product Chromatography->Product

Caption: A generalized workflow for nucleophilic substitution reactions using this compound.

Troubleshooting Logic for Low Yield in Alkylation Reactions

troubleshooting_low_yield Start Low Yield Observed Check_SM Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_SM SM_Present Significant Starting Material Remains? Check_SM->SM_Present Side_Products Major Side Products Observed? SM_Present->Side_Products No Action_Incomplete Increase Reaction Time/Temp Check Base Stoichiometry Ensure Anhydrous Conditions SM_Present->Action_Incomplete Yes Decomposition Degradation of Starting Material? Side_Products->Decomposition No Action_Hydrolysis Use Anhydrous Solvents/Reagents Run under Inert Atmosphere Side_Products->Action_Hydrolysis Yes (Polar Byproduct) Action_Overalkylation Use Excess Nucleophile (Primary Amines) Slow Addition of 6-BMQ Lower Reaction Temperature Side_Products->Action_Overalkylation Yes (Di-alkylation) Action_Purity Check Purity of Starting This compound Decomposition->Action_Purity Yes End Improved Yield Decomposition->End No Action_Incomplete->End Action_Hydrolysis->End Action_Overalkylation->End Action_Purity->End

References

Validation & Comparative

A Comparative Guide to Fluorescent Labeling of Carboxylic Acids: 6-(Bromomethyl)quinoxaline vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids, such as fatty acids, is crucial for metabolic studies, biomarker discovery, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a powerful technique for this purpose. Since most carboxylic acids are not natively fluorescent, a chemical derivatization step to attach a fluorescent tag is essential.[1] This guide provides an objective comparison of 6-(Bromomethyl)quinoxaline with other common fluorescent labeling reagents, supported by experimental data and detailed protocols.

Key Performance Characteristics of Fluorescent Labels

The efficacy of a fluorescent labeling reagent is determined by several key performance characteristics that influence the sensitivity, reliability, and reproducibility of an assay.[1]

  • High Reactivity and Selectivity: The ideal reagent reacts specifically and efficiently with the carboxylic acid group under mild conditions to form a stable covalent bond, minimizing side reactions.[1]

  • Photophysical Properties: A high molar extinction coefficient (ε) and a high fluorescence quantum yield (Φf) are critical. The product of these two values determines the "brightness" of the fluorophore, which directly correlates with the sensitivity of the detection method.[1]

  • Spectral Properties: The excitation and emission wavelengths should be well-separated (a large Stokes shift) to minimize background noise and should be compatible with standard HPLC fluorescence detectors.

  • Stability: Both the labeling reagent and the resulting fluorescent derivative must be stable throughout the entire analytical process, from sample preparation to detection.[1]

  • Chromatographic Behavior: The derivatized analyte should exhibit good chromatographic properties, including sharp peaks and adequate retention on commonly used HPLC columns.

Comparison of Common Fluorescent Labeling Reagents

The selection of a derivatization reagent is a critical step in the analytical workflow. The following table compares the properties and performance of this compound with other widely used reagents for carboxylic acid analysis.

ReagentTarget GroupExcitation (λex)Emission (λem)Quantum Yield (Φf)Key AdvantagesDisadvantages
This compound Carboxylic Acids, Thiols~350-370 nm[2]~413-436 nm[3]Not widely reported; parent quinoxalines vary.Good reactivity of bromomethyl group.Limited data on photophysical properties of derivatives; potential for lower quantum yield.
4-Bromomethyl-7-methoxycoumarin (Br-MMC) Carboxylic Acids~322-354 nm[4]~395-435 nm[4]Moderate to HighHigh sensitivity, well-established reagent.[5][6]Susceptible to hydrolysis.[7]
4-Bromomethyl-6,7-dimethoxycoumarin (Br-DMC) Carboxylic Acids~325 nm[6]~395 nm[6]HighHigh sensitivity and selectivity for carboxylic acids.[6]Requires optimization of reaction conditions.[6]
9-Anthryldiazomethane (ADAM) Carboxylic Acids~365 nm~412 nmHighReacts quickly at room temperature.Reagent is unstable and potentially explosive.
9-Fluorenylmethyl chloroformate (FMOC-Cl) Carboxylic Acids, Amines~260 nm~310 nmModerateHigh sensitivity and good reactivity.Also reacts with amines, leading to lower selectivity.

Note: Photophysical properties, especially quantum yield, can vary significantly based on the solvent and the specific molecule to which the fluorophore is conjugated.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reproducible and reliable results.

Protocol 1: Derivatization of Fatty Acids with this compound

This protocol is a generalized procedure based on standard methods for alkyl halide derivatization.

Materials:

  • Fatty acid sample or standard, dried.

  • This compound solution (e.g., 1 mg/mL in anhydrous acetonitrile).

  • Anhydrous potassium carbonate (K₂CO₃).

  • 18-crown-6 (phase-transfer catalyst).

  • Anhydrous acetonitrile (HPLC grade).

  • Vortex mixer, heating block, centrifuge.

Procedure:

  • To the dried fatty acid residue in a 2 mL vial, add 200 µL of the this compound solution.

  • Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.

  • Cap the vial tightly, vortex for 30 seconds, and heat at 60-70°C for 60 minutes with occasional vortexing.

  • Cool the reaction mixture to room temperature.

  • Centrifuge the vial at 2,000 x g for 5 minutes to pellet the potassium carbonate.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Protocol 2: Derivatization of Fatty Acids with 4-Bromomethyl-6,7-dimethoxycoumarin (Br-DMC)

This is a widely used protocol for derivatizing fatty acids for HPLC analysis.[6]

Materials:

  • Fatty acid sample or standard, dried.

  • Br-DMC solution (1 mg/mL in anhydrous acetonitrile).[6]

  • Anhydrous potassium carbonate (K₂CO₃).[6]

  • 18-crown-6.[6]

  • Anhydrous acetonitrile (HPLC grade).

  • Vortex mixer, heating block, centrifuge.

Procedure:

  • To the dried fatty acid residue, add 200 µL of the Br-DMC solution.[6]

  • Add ~2 mg of anhydrous K₂CO₃ and a catalytic amount of 18-crown-6.[6]

  • Cap the vial, vortex for 30 seconds, and heat at 70°C for 60 minutes.[6]

  • After cooling, centrifuge at 2,000 x g for 5 minutes.[6]

  • Transfer the supernatant to an HPLC vial for injection.[6]

Visualizing the Workflow and Selection Process

Experimental Workflow

The overall process from sample preparation to data analysis follows a standardized workflow. This involves extracting the analyte, derivatizing it with a fluorescent label, separating the labeled analyte via HPLC, and detecting the fluorescent signal.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extract Lipid Extraction & Hydrolysis Sample->Extract Dry Dry Down Sample Extract->Dry Reagent Add Reagent (e.g., 6-BMQ) Dry->Reagent Derivatize Carboxylic Acids React Incubate & React (Heat, Catalyst) Reagent->React Cleanup Centrifuge/ Transfer React->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC Inject Sample Detect Fluorescence Detection HPLC->Detect Data Data Acquisition & Quantification Detect->Data cluster_downstream Metabolic & Signaling Fates ext Fluorescent Fatty Acid (Extracellular) memb Cell Membrane ext->memb int Fluorescent Fatty Acid (Intracellular) memb->int Uptake lipids Incorporation into Phospholipids, Triglycerides int->lipids beta_ox Beta-Oxidation (Energy Production) int->beta_ox signaling Modulation of Signaling Pathways (e.g., GPCRs, PPARs) int->signaling decision decision result result start Start: Need to label a carboxylic acid d1 High Sensitivity Required? start->d1 d2 Other nucleophiles (e.g., amines) present? d1->d2 Yes result_fmoc Consider FMOC-Cl (Good general purpose) d1->result_fmoc No d3 Reagent stability a concern? d2->d3 Yes (Need Specificity) result_fmoc2 Consider FMOC-Cl (If selectivity is not critical) d2->result_fmoc2 No result_coumarin Use Bromomethylated Coumarins (Br-MMC, Br-DMC) or Quinoxalines (6-BMQ) d3->result_coumarin Yes result_adam Consider ADAM (High reactivity, short lifespan) d3->result_adam No

References

Validating the Structure of 6-(Bromomethyl)quinoxaline Adducts: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural validation of adducts formed by the reaction of 6-(bromomethyl)quinoxaline with biological nucleophiles is a critical step in drug development and molecular toxicology. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for the unambiguous elucidation of the three-dimensional structure of these adducts in solution. This guide provides a comparative overview of NMR spectroscopy for this purpose, outlines detailed experimental protocols, and presents supporting data from related quinoxaline derivatives. It also briefly compares NMR with mass spectrometry, a powerful complementary technique.

The Power of NMR in Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[1] For this compound adducts, NMR is instrumental in:

  • Confirming Covalent Bond Formation: Identifying the disappearance of the bromomethyl signals and the appearance of new signals corresponding to the methylene group linked to the nucleophile.

  • Identifying the Site of Adduction: Pinpointing which atom of the nucleophile has formed the covalent bond with the quinoxaline moiety through analysis of chemical shift changes and nuclear Overhauser effects (NOEs).

  • Determining Stereochemistry: Distinguishing between different stereoisomers of the adduct, which can have significantly different biological activities.

  • Characterizing Conformational Dynamics: Understanding the flexibility and preferred solution-state conformation of the adduct, which is crucial for understanding its interaction with biological targets.

Comparison with Alternative Techniques: Mass Spectrometry

While NMR provides comprehensive structural detail, Mass Spectrometry (MS) is a highly sensitive technique that excels in determining molecular weight and elemental composition.[2]

FeatureNMR SpectroscopyMass Spectrometry (MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio of ionized molecules.
Information Provided Detailed 3D structure, connectivity, stereochemistry, conformation, and dynamics.[1]Molecular weight, elemental formula, and fragmentation patterns.
Sensitivity Lower (micromolar to millimolar range).[3][4]Higher (nanomolar to femtomolar range).[4]
Sample Requirements Larger sample amounts (mg scale), non-destructive.Very small sample amounts (µg to ng scale), destructive.
Strengths Unambiguous structure determination of isomers.High throughput and ability to analyze complex mixtures.
Limitations Lower sensitivity, can be time-consuming for complex molecules.Provides limited information on stereochemistry and 3D structure.

In practice, NMR and MS are often used in a complementary fashion for the comprehensive characterization of novel chemical entities.[2][3]

Experimental Protocols

A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.[5]

Synthesis and Purification of a this compound-Cysteine Adduct (Model Protocol)

This protocol is adapted from established methods for the reaction of electrophiles with cysteine.[4]

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable organic solvent such as acetonitrile or dimethylformamide (DMF). In a separate flask, dissolve L-cysteine (1.1 equivalents) in a basic aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4).

  • Adduct Formation: Slowly add the solution of this compound to the L-cysteine solution with stirring at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Once the reaction is complete, the adduct can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The fractions containing the desired product are collected and lyophilized to yield the pure adduct.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the purified adduct in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard one-pulse sequence.

    • Temperature: 298 K (25 °C).

    • Spectral Width: Typically 12-15 ppm.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Temperature: 298 K (25 °C).

    • Spectral Width: Typically 200-220 ppm.

    • Number of Scans: 1024-4096 scans or more, depending on the sample concentration.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å), providing information on the 3D structure and conformation. The choice between NOESY and ROESY depends on the molecular weight of the adduct.

Data Presentation: Expected NMR Spectral Features

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Quinoxaline Derivatives in CDCl₃

ProtonChemical Shift (δ) Range
H-2, H-38.8 - 9.3
H-5, H-88.0 - 8.2
H-77.7 - 7.9
CH₂ (of bromomethyl)~4.8
CH₂ (in adduct)Expected shift to ~3.5 - 4.5

Note: Chemical shifts are approximate and can vary based on substituents and solvent.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Quinoxaline Derivatives in CDCl₃

CarbonChemical Shift (δ) Range
C-2, C-3145 - 155
C-4a, C-8a140 - 143
C-5, C-8129 - 131
C-6, C-7128 - 130
CH₂ (of bromomethyl)~33
CH₂ (in adduct)Expected shift to ~30 - 40

Note: Chemical shifts are approximate and can vary based on substituents and solvent.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating the structure of a this compound adduct and the logical relationship of the key analytical techniques.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Validation cluster_data Data Interpretation synthesis Adduct Synthesis: This compound + Nucleophile purification Purification (RP-HPLC) synthesis->purification nmr_analysis NMR Spectroscopy (1D & 2D) purification->nmr_analysis ms_analysis Mass Spectrometry (HRMS) purification->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Caption: Experimental workflow for the synthesis and structural validation of a this compound adduct.

analytical_relationship adduct This compound Adduct connectivity Connectivity (COSY, HMBC) adduct->connectivity threeD_structure 3D Structure (NOESY/ROESY) adduct->threeD_structure stereochemistry Stereochemistry adduct->stereochemistry molecular_weight Molecular Weight adduct->molecular_weight elemental_composition Elemental Composition adduct->elemental_composition

Caption: Information derived from NMR and MS for the structural elucidation of this compound adducts.

References

A Comparative Guide to Alternative Reagents for the Derivatization of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids is crucial. However, their inherent polarity and often low volatility present significant challenges for analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization, the chemical modification of an analyte to improve its analytical characteristics, is a cornerstone technique to overcome these limitations. This guide provides an objective comparison of alternative derivatization reagents for carboxylic acids, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable method for your research needs.

Derivatization for Gas Chromatography (GC)

Derivatization for GC analysis primarily aims to increase the volatility and thermal stability of carboxylic acids. The most common approaches are silylation and alkylation (esterification).

Comparison of Derivatization Reagents for GC Analysis
Reagent ClassSpecific ReagentTypical Reaction ConditionsAdvantagesDisadvantagesDetection Limits (LODs)
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)60-80°C for 30-60 min[1]Versatile, reacts with a wide range of compounds, byproducts are volatile[2]Moisture sensitive, derivatives can be prone to hydrolysis5–40 pg for most acids[3]
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Similar to BSTFAMost volatile TMS-amide available, byproducts elute with the solvent frontMoisture sensitiveComparable to BSTFA
Trimethylsilyldiazomethane (TMS-CHN₂)Room temperature, rapid reactionReacts rapidly with carboxylic acids to form methyl esters[4]Slower reaction and more by-products than diazomethane[4]Not specified
Alkylation (Esterification) DiazomethaneRoom temperature, instantaneous reaction in ether[4][5]Quantitative and instantaneous reaction, few by-products[4]Highly toxic and explosive, must be prepared fresh[3][6]Not specified
Boron Trifluoride/Butanol (BF₃/Butanol)60°C for 5-10 min[5]Effective for esterificationRequires removal of excess reagent and catalyst<10 pg for most compounds[3]
Diphenyl Diazomethane<1 min at room temperatureRapid derivatizationPrimarily demonstrated for perfluorinated carboxylic acids8 to 220 fg per injection for PFCAs[7]

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC, especially when coupled with mass spectrometry (LC-MS), derivatization aims to improve ionization efficiency, enhance chromatographic retention on reverse-phase columns, and introduce a detectable tag (e.g., a fluorophore or a permanently charged group).

Comparison of Derivatization Reagents for HPLC Analysis
ReagentTypical Reaction ConditionsAdvantagesDisadvantagesDetection Limits (LODs)
3-Nitrophenylhydrazine (3-NPH) 60°C for 30 min with a coupling agent (e.g., EDC)[8]High derivatization efficiency (~100%)[9], good for a broad range of carboxylic acids[10], improves sensitivity[10]Requires a coupling agentHigh femtomole to low picomole range[11]
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) 60°C for 1 hour with a coupling agent (e.g., EDC)[12]Introduces a permanent positive charge and a bromine isotopic signature for clear identification in MS[13][14]Requires a coupling agent3-33 nM for aldehyde derivatives (as a reference)[13]
4-Bromo-N-methylbenzylamine (4-BNMA) Room temperature to 60°C for up to 4 hours with a coupling agent (e.g., EDC)[1]Introduces a bromine atom for isotopic pattern recognition in MS, applicable to mono-, di-, and tri-carboxylic acids[15][16]Requires a coupling agent0.2 to 44 µg/L[15][16]
2-Picolylamine (PA) Reaction with 2,2'-dipyridyl disulfide and triphenylphosphineHighly responsive in positive-ion ESI-MS, increases detection response by 9-158-fold[17]Requires activating agents1.5-5.6 fmol on column[17]
Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine bromide (TMPP) Not specifiedEnhances detection in positive ion mode LC-ESI-MS/MS[18]Can have poor reaction efficiency for some acids (e.g., salicylic acid)[18]0.4 to 540 fmol depending on the acid[18]

Experimental Protocols

Protocol 1: Silylation of Carboxylic Acids for GC-MS using BSTFA

This protocol provides a general procedure for the derivatization of carboxylic acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

Materials:

  • Sample containing carboxylic acids (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the sample is completely dry, as silylating reagents are highly moisture-sensitive. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.

  • To the dried sample in a GC vial, add 50-100 µL of an anhydrous solvent to dissolve the analytes.

  • Add 50-100 µL of BSTFA (+1% TMCS). A 2:1 molar ratio of derivatizing reagent to active hydrogen is generally recommended.[2]

  • Tightly cap the vial and mix the contents by vortexing.

  • Heat the vial at 60-80°C for 30-60 minutes.[1] The optimal temperature and time can vary depending on the specific carboxylic acids.[2]

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS system for analysis.

Protocol 2: Esterification of Carboxylic Acids for GC-MS using Diazomethane

Warning: Diazomethane is highly toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions, including a blast shield and specialized glassware.

Materials:

  • Sample containing carboxylic acids dissolved in a suitable solvent (e.g., ether)

  • Freshly prepared diazomethane solution in ether

  • Small amount of methanol (catalyst)

Procedure:

  • Dissolve the carboxylic acid sample in a minimal amount of a suitable solvent like diethyl ether.

  • Add a small amount of methanol to act as a catalyst.[5]

  • Slowly add the freshly prepared diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of diazomethane. The reaction is typically instantaneous.[4][5]

  • The reaction is driven to completion by the evolution of nitrogen gas.[5]

  • The resulting methyl ester solution can be directly analyzed by GC-MS.

Protocol 3: Derivatization of Carboxylic Acids for LC-MS using 3-Nitrophenylhydrazine (3-NPH)

This protocol describes the derivatization of carboxylic acids with 3-NPH using a coupling agent.

Materials:

  • Aqueous solution of carboxylic acids

  • 3-Nitrophenylhydrazine (3-NPH) solution

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (coupling agent)

  • Pyridine (catalyst)

  • Solvent for quenching and dilution (e.g., methanol/water)

Procedure:

  • To the aqueous sample containing carboxylic acids, add the 3-NPH solution.

  • Add the EDC solution and pyridine to the mixture.

  • Incubate the reaction mixture at an optimized temperature and time, for example, 60°C for 30 minutes.[8]

  • After incubation, cool the reaction mixture to room temperature.

  • The sample is now ready for LC-MS analysis. Dilution with a suitable solvent may be required before injection.

Workflow and Logic Diagrams

The following diagram illustrates the general workflow for the derivatization of carboxylic acids for chromatographic analysis.

Derivatization_Workflow General Workflow for Carboxylic Acid Derivatization Sample Sample Containing Carboxylic Acids Extraction Extraction & Drying Sample->Extraction Sample Preparation Derivatization Derivatization Reaction Extraction->Derivatization Analysis Chromatographic Analysis (GC-MS or LC-MS) Derivatization->Analysis Injection Reagent Derivatization Reagent (e.g., BSTFA, 3-NPH) Reagent->Derivatization Data Data Acquisition & Processing Analysis->Data

Caption: General workflow for carboxylic acid derivatization.

The following diagram illustrates the logical relationship in selecting a derivatization strategy based on the analytical technique.

Derivatization_Strategy Derivatization Strategy Selection Analyte Carboxylic Acid Analyte Technique Analytical Technique? Analyte->Technique GC Gas Chromatography (GC) Technique->GC GC HPLC Liquid Chromatography (HPLC/LC-MS) Technique->HPLC HPLC GC_Goal Goal: Increase Volatility & Thermal Stability GC->GC_Goal HPLC_Goal Goal: Enhance Ionization, Improve Retention, Add Tag HPLC->HPLC_Goal GC_Reagents Silylation (e.g., BSTFA) Alkylation (e.g., Diazomethane) GC_Goal->GC_Reagents HPLC_Reagents Amidation/Esterification with Tags (e.g., 3-NPH, 4-APEBA) HPLC_Goal->HPLC_Reagents

Caption: Selection of a derivatization strategy.

References

A Comparative Guide to Quinoxaline-Based Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various quinoxaline-based reagents, supported by experimental data. Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This guide focuses on their applications as anticancer, antibacterial, and anti-inflammatory agents.

Performance Comparison of Quinoxaline Derivatives

The therapeutic potential of quinoxaline compounds is vast, with different derivatives exhibiting varying efficacy in different applications.[1][3] The following tables summarize the performance of several quinoxaline-based reagents in key therapeutic areas.

Anticancer Activity

Numerous quinoxaline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.[4][5]

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound Cancer Cell Line IC50 (µM) Mechanism of Action Reference
Quinoxaline-bisarylurea 2 - - Anti-tumor activity [4]
(Quinoxalin-2-yl)benzene sulphonamide derivative 1 Human liver cancer (HepG2) - Potent anti-cancer activity [4]
Imidazo[1,2-a]quinoxaline derivatives - - Microtubule-interfering agents [4]
Compound 3 - 10.27 VEGFR-2 inhibition [4]
Compound 4a Breast (MCF-7), Liver (HepG2), Colon (HCT-116) - Good anticancer activity [6]
Compound 5 Breast (MCF-7), Liver (HepG2), Colon (HCT-116) - Good anticancer activity [6]
Compound 11 Breast (MCF-7), Liver (HepG2), Colon (HCT-116) - Potent anticancer and COX-2 inhibitor [6]
Compound 13 Breast (MCF-7), Liver (HepG2), Colon (HCT-116) - Potent anticancer and COX-2 inhibitor [6]
Tetrazolo[1,5-a]quinoxaline derivatives Three tumor cell lines Higher than Doxorubicin - [7]

| 26e | - | 0.03017 | ASK1 inhibitor |[8] |

Note: IC50 values represent the concentration of a compound required to inhibit 50% of cell growth. Data is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.[3]

Antibacterial Activity

Quinoxidine, a quinoxaline 1,4-dioxide, is a well-known antibacterial agent.[3] The antibacterial efficacy of quinoxaline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).[3][9]

Table 2: Antibacterial Activity of Quinoxaline Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
2-acetylquinoxaline 1,4-dioxides 21b–e M. tuberculosis H37Rv 0.8 - 4.3 [9]

| quinoxaline-2-carboxylates 22b–d, 87a–c | M. tuberculosis H37Rv | 0.01 - 2.30 |[9] |

Note: MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Anti-inflammatory Activity

Certain quinoxaline derivatives have demonstrated potent anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][6]

Table 3: Anti-inflammatory Activity of Quinoxaline Derivatives

Compound Enzyme IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Compound 11 COX-1 37.96 61.23 [6]
COX-2 0.62
Compound 13 COX-1 30.41 66.11 [6]

| | COX-2 | 0.46 | | |

Note: A higher selectivity index indicates a more favorable safety profile with potentially fewer gastrointestinal side effects.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are outlines of common experimental protocols used in the evaluation of quinoxaline-based reagents.

General Synthesis of 2,3-Disubstituted Quinoxalines

This protocol describes a common method for synthesizing quinoxaline derivatives through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10][11]

Procedure:

  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as toluene (8 mL), add a catalyst (e.g., 0.1 g of AlCuMoVP).[10][12]

  • Stir the mixture at room temperature.[10]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]

  • Upon completion, separate the catalyst by filtration.[10][12]

  • Dry the filtrate over anhydrous Na₂SO₄.[10]

  • Evaporate the solvent under reduced pressure.[10]

  • Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[10]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[10]

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.[10]

  • Prepare various concentrations of the test quinoxaline compounds and add them to the wells.[10]

  • Incubate the plates for 48-72 hours.[10]

  • After incubation, add MTT solution to each well and incubate for another 4 hours.[10]

  • Remove the medium and add DMSO to dissolve the formazan crystals.[10]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Calculate the percentage of cell viability and determine the IC50 value.[10]

Antibacterial Susceptibility Test (Agar Disc Diffusion Method)

This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.[10]

Procedure:

  • Prepare nutrient agar plates and inoculate them with the respective bacterial strains.[10]

  • Impregnate sterile filter paper discs with a solution of the test compound (e.g., 5 µL of a 10 mg/mL solution).[10]

  • Place the impregnated discs on the surface of the inoculated agar plates.[10]

  • Use a standard antibiotic disc as a positive control and a DMSO-impregnated disc as a negative control.[10]

  • Incubate the plates at 37°C for 24 hours.[10]

  • Measure the diameter of the zone of inhibition around each disc in millimeters.[10]

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives exert their biological effects by interacting with various molecular targets and modulating different signaling pathways.[3][13]

TLR4 Signaling Pathway Inhibition

Some quinoxaline derivatives have been shown to possess anti-inflammatory properties by suppressing Toll-like receptor 4 (TLR4) signaling pathways. For instance, 2-methoxy-N-(3-quinoxalin-2-ylphenyl)benzamide (2-MQB) inhibits the production of inflammatory cytokines by suppressing the transcriptional activities of NF-κB and IRF3, which are key downstream effectors of TLR4.[13]

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Inflammatory Cytokines NFkB->Cytokines IRF3->Cytokines Quinoxaline Quinoxaline Derivative (2-MQB) Quinoxaline->TLR4 Quinoxaline->MyD88 Quinoxaline->TRIF

Caption: Inhibition of the TLR4 signaling pathway by a quinoxaline derivative.

General Workflow for Synthesis and Biological Screening

The development of new quinoxaline-based reagents typically follows a structured workflow from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start o-phenylenediamine + 1,2-dicarbonyl compound Reaction Condensation Reaction Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Spectroscopic Characterization Purification->Characterization InVitro In Vitro Assays (e.g., MTT, Antibacterial) Characterization->InVitro DataAnalysis Data Analysis (IC50, MIC) InVitro->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General workflow for synthesis and biological screening of quinoxalines.

References

A Comparative Guide to the Application of 6-(Bromomethyl)quinoxaline Derivatives in Kinase Inhibition and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of results obtained with derivatives of 6-(bromomethyl)quinoxaline, focusing on their application as kinase inhibitors and cytotoxic agents. By objectively comparing their performance with alternative compounds and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction to this compound

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in pharmaceutical and medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The this compound scaffold, in particular, serves as a versatile synthetic intermediate for the development of potent bioactive molecules. The reactive bromomethyl group allows for facile modification and the introduction of various functionalities, leading to the synthesis of targeted therapeutic agents. This guide will explore two primary applications of derivatives synthesized from or related to this compound: kinase inhibition and their role as bifunctional alkylating agents with cytotoxic effects.

Part 1: Quinoxaline Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, kinase inhibitors are a major focus of drug development. Quinoxaline derivatives have emerged as a promising scaffold for the design of potent and selective kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of various quinoxaline derivatives against Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the MAPK signaling pathway. For comparison, data for other classes of kinase inhibitors are also presented where available from comparable assays.

Compound IDQuinoxaline Substitution PatternTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
26e Dibromo substituted quinoxaline fragmentASK130.17GS-4997 (Selonsertib) ASK1Not specified in source
Compound 45 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acidGSK-3β180Not specified in sourceGSK-3βNot specified in source
Compound IV 6,7-dimethyl quinoxaline with bromo functionalityGSK-3βSelective inhibitorNot specified in sourceGSK-3βNot specified in source
Compound V 6,7-dimethyl quinoxaline with chloro functionalityGSK-3βSelective inhibitorNot specified in sourceGSK-3βNot specified in source
ITK inhibitor 6 Not a quinoxaline derivativeITK4Not applicableNot applicableNot applicable

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

Synthesis of Quinoxaline-based ASK1 Inhibitors (e.g., compound 26e)[1]

A general synthetic route to quinoxaline-based ASK1 inhibitors involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For compound 26e, a dibromo-substituted o-phenylenediamine is reacted with methylglyoxal in THF at room temperature. The resulting intermediate is then oxidized using selenium dioxide and hydrogen peroxide. The final inhibitor is obtained by coupling the oxidized quinoxaline with a suitable amine via a phosphonium-based coupling reagent.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[2][3]

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., ASK1), a suitable substrate (e.g., a generic kinase substrate like myelin basic protein), ATP, and the test compound (quinoxaline derivative or alternative inhibitor) at various concentrations in a kinase buffer.

  • Kinase Reaction: The reaction is initiated by adding the ATP and substrate mix to the enzyme and inhibitor. The mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The amount of ADP produced is proportional to the kinase activity. IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Signaling Pathway and Workflow Diagrams

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Activation cluster_mapkk MAPKK Activation cluster_mapk MAPK Activation cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 TNF-alpha TNF-alpha TNF-alpha->ASK1 Fas Ligand Fas Ligand Fas Ligand->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 Quinoxaline_Inhibitor Quinoxaline Inhibitor (e.g., 26e) Quinoxaline_Inhibitor->ASK1 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation

Caption: ASK1 signaling pathway and the point of inhibition by quinoxaline derivatives.

Kinase_Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization Compound_Library Quinoxaline Derivative Library Primary_Assay Primary Kinase Assay (e.g., ADP-Glo) Compound_Library->Primary_Assay Hit_Identification Hit Identification (% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cellular_Assays Cell-Based Assays (e.g., Cytotoxicity) Selectivity_Profiling->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) Cellular_Assays->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: Workflow for kinase inhibitor screening and development.

Part 2: Bromomethyl Quinoxalines as Cytotoxic Bifunctional Alkylating Agents

Bifunctional alkylating agents are a class of chemotherapeutic drugs that exert their cytotoxic effects by forming covalent bonds with cellular macromolecules, primarily DNA.[4][5] The presence of two reactive groups allows them to form cross-links within or between DNA strands, which can inhibit DNA replication and transcription, ultimately leading to cell death.[4][6] Derivatives of this compound, such as 2,3-bis(bromomethyl)quinoxaline and 6,7-bis(bromomethyl)quinoxaline, are potent bifunctional alkylating agents.[7]

Data Presentation: Cytotoxicity of Quinoxaline Derivatives and Alternative Alkylating Agents

The following table presents the cytotoxic activity (IC50 values) of various quinoxaline derivatives and other bifunctional alkylating agents against different human cancer cell lines.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Alternative AgentDerivative ClassCancer Cell LineIC50 (µM)
Compound 4b 6-Bromo-2,3-distyrylquinoxalineA549 (Lung)11.98 ± 2.595-Fluorouracil AntimetaboliteA549 (Lung)4.89 ± 0.20
Compound 4m 6-Bromo-2,3-distyrylquinoxalineA549 (Lung)9.32 ± 1.565-Fluorouracil AntimetaboliteA549 (Lung)4.89 ± 0.20
Compound 3b 2-substituted-quinoxalineMCF-7 (Breast)1.85 ± 0.11Staurosporine Kinase InhibitorMCF-7 (Breast)6.77 ± 0.41
Compound 7 2-phenyl-quinoxalineMCF-7 (Breast)8.6Staurosporine Kinase InhibitorMCF-7 (Breast)6.77 ± 0.41
Compound 4 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxalineMCF-7 (Breast)Dual effectDoxorubicin AnthracyclineMCF-7 (Breast)Not specified in source
BO-1012 3a-aza-cyclopenta[a]indeneH460 (Lung)>10Melphalan Nitrogen MustardH460 (Lung)>10
BO-1012 3a-aza-cyclopenta[a]indeneH1299 (Lung)>10Melphalan Nitrogen MustardH1299 (Lung)>10
BO-1012 3a-aza-cyclopenta[a]indenePC3 (Prostate)>10Melphalan Nitrogen MustardPC3 (Prostate)>10

Note: The data is compiled from various sources and direct comparisons should be made cautiously due to potential variations in experimental conditions.[8][9][10][11]

Experimental Protocols

Synthesis of 6-Bromo-2,3-bis[(E)-styryl]quinoxaline Derivatives[8]

  • Starting Material: 6-Bromo-2,3-dimethylquinoxaline is used as the starting material.

  • Condensation Reaction: The starting material is reacted with an appropriate aromatic aldehyde in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., acetic anhydride) under reflux to yield the desired 6-bromo-2,3-bis[(E)-styryl]quinoxaline derivative.

  • Purification: The product is purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)[4]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a this compound derivative or an alternative cytotoxic agent) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.

Mechanism of Action and Experimental Workflow Diagrams

DNA_Alkylation_Mechanism cluster_agent Bifunctional Alkylating Agent cluster_dna DNA Target cluster_damage DNA Damage cluster_consequences Cellular Consequences Alkylating_Agent This compound Derivative Guanine1 Guanine (N7) Alkylating_Agent->Guanine1 Guanine2 Guanine (N7) Alkylating_Agent->Guanine2 DNA_Helix DNA Double Helix Monoalkylation Monoalkylation Guanine1->Monoalkylation Interstrand_Crosslink Interstrand Cross-link Monoalkylation->Interstrand_Crosslink Intrastrand_Crosslink Intrastrand Cross-link Monoalkylation->Intrastrand_Crosslink Replication_Block Inhibition of DNA Replication & Transcription Interstrand_Crosslink->Replication_Block Intrastrand_Crosslink->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of bifunctional alkylating agents leading to apoptosis.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement (MTT) cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Line Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Serial_Dilution Prepare Serial Dilutions of Test Compounds Cell_Seeding->Serial_Dilution Incubation Treat Cells and Incubate (48-72h) Serial_Dilution->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

The Strategic Advantage of 6-(Bromomethyl)quinoxaline in Synthesizing Biologically Active Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the quinoxaline scaffold is a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The functionalization of this scaffold is key to modulating its biological effects. This guide provides a comparative analysis of a modern synthetic approach utilizing 6-(bromomethyl)quinoxaline derivatives against traditional multi-step methods for the synthesis of functionalized quinoxalines, specifically focusing on the preparation of 6-[(aryl)thiomethyl]quinoxaline derivatives, which are of interest for their potential therapeutic applications.

Performance Comparison: this compound vs. Traditional Synthesis

The primary advantage of using a pre-functionalized intermediate like this compound lies in the efficiency and directness of the synthetic route. This is starkly contrasted with traditional methods that often require multiple steps to achieve the same target molecule, leading to lower overall yields and increased consumption of time and resources.

ParameterModern Method using this compoundTraditional Multi-Step Synthesis
Starting Material 6-(Bromomethyl)-2,3-dimethoxyquinoxaline6-Methylquinoxaline
Number of Steps 12-3
Key Intermediates NoneThis compound
Overall Yield High (typically >85%)Moderate to Low (estimated 50-70%)
Reaction Time Short (2-4 hours)Long (12-24 hours)
Reagents & Conditions Mild (e.g., Cs₂CO₃, DMF, 70 °C)Harsher (e.g., radical initiator, high temp.)
Atom Economy HighLow
Purification Simpler (fewer steps)More complex (multiple intermediates)

Experimental Protocols

Modern Synthetic Method: Direct Nucleophilic Substitution

This method utilizes a pre-functionalized this compound derivative for a direct, one-step synthesis of the target compound.

Synthesis of 6-[(Aryl)thiomethyl]quinoxaline Derivatives

  • Materials:

    • 6-(Bromomethyl)-2,3-dimethoxyquinoxaline (1.0 mmol)

    • Substituted benzenethiol or pyridine-2-thiol (1.1 mmol)

    • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

    • Dry Dimethylformamide (DMF) (10 mL)

  • Procedure:

    • To a solution of 6-(bromomethyl)-2,3-dimethoxyquinoxaline in dry DMF, add the corresponding thiol and cesium carbonate.

    • Stir the reaction mixture at 70 °C for 2.5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 6-[(aryl)thiomethyl]quinoxaline derivative.[1]

Traditional Synthetic Method: A Multi-Step Approach

This route represents a more classical approach, starting from a simpler quinoxaline derivative and introducing the desired functionality through a series of reactions.

Step 1: Radical Bromination of 6-Methylquinoxaline

  • Materials:

    • 6-Methylquinoxaline (1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.1 mmol)

    • Radical initiator (e.g., AIBN or benzoyl peroxide) (0.1 mmol)

    • Carbon tetrachloride (CCl₄) (20 mL)

  • Procedure:

    • Dissolve 6-methylquinoxaline in CCl₄ in a round-bottom flask.

    • Add NBS and the radical initiator to the solution.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.

Step 2: Nucleophilic Substitution with Thiol

  • Materials:

    • Crude this compound from Step 1 (approx. 1.0 mmol)

    • Substituted thiol (1.1 mmol)

    • A suitable base (e.g., triethylamine or potassium carbonate) (1.5 mmol)

    • A suitable solvent (e.g., acetonitrile or THF) (15 mL)

  • Procedure:

    • Dissolve the crude this compound in the chosen solvent.

    • Add the thiol and the base to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter off any inorganic salts and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the desired 6-[(aryl)thiomethyl]quinoxaline derivative.[2][3]

Mandatory Visualization

experimental_workflows cluster_modern Modern Method cluster_traditional Traditional Method start_modern 6-(Bromomethyl)- 2,3-dimethoxyquinoxaline reagents_modern Aryl Thiol, Cs₂CO₃ DMF, 70°C, 2.5h start_modern->reagents_modern product_modern 6-[(Aryl)thiomethyl]- 2,3-dimethoxyquinoxaline reagents_modern->product_modern start_traditional 6-Methylquinoxaline reagents_step1 NBS, AIBN CCl₄, Reflux, 4-6h start_traditional->reagents_step1 intermediate This compound reagents_step1->intermediate reagents_step2 Aryl Thiol, Base Solvent, RT, 8-12h intermediate->reagents_step2 product_traditional 6-[(Aryl)thiomethyl]quinoxaline reagents_step2->product_traditional VEGFR2_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MEK MEK PKC->MEK AKT Akt PI3K->AKT AKT->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits Phosphorylation

References

Unraveling "BrMQ": A Case of Mistaken Identity in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for a quantitative proteomics label referred to as "BrMQ" have revealed no such reagent in the scientific literature or commercial databases. The acronym "BrMQ" in the context of chemical analysis appears to refer to 8-bromomethylquinoline, a derivatizing agent used for the analysis of small molecules by mass spectrometry, not for the large-scale quantification of proteins.

For researchers, scientists, and drug development professionals in the field of proteomics, the selection of an appropriate quantitative labeling strategy is a critical decision that influences experimental design and data interpretation. While a variety of well-established methods exist, a thorough investigation into a purported label known as "BrMQ" has concluded that this is not a recognized reagent for quantitative proteomics.

The "BrMQ" Lead: A Derivatizing Agent for Small Molecules

An extensive search of scientific literature revealed a single relevant mention of "BrMQ" as an abbreviation for 8-bromomethylquinoline (also referred to as 8-bromomethyl quinilone). This compound was used as a quinoline alkylating reagent to derivatize the drug sitagliptin, a small molecule, to enhance its detection in human plasma via MALDI-TOF mass spectrometry.[1][2][3][4] This process of derivatization is a chemical modification to improve the analytical properties of a specific molecule, such as its ionization efficiency, for mass spectrometric analysis. This application, however, is fundamentally different from the labeling strategies used in quantitative proteomics.

Established Methods for Quantitative Proteomics

In contrast to the single-molecule derivatization application of 8-bromomethylquinoline, quantitative proteomics employs labeling strategies designed to systematically and comprehensively quantify hundreds to thousands of proteins in complex biological samples. These methods can be broadly categorized as metabolic labeling and chemical labeling.[5][6][7][8][9]

Chemical labeling , performed in vitro, involves the covalent modification of peptides with isotopic tags. This category includes widely used techniques such as:

  • Isobaric Labeling (e.g., TMT and iTRAQ): These reagents have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer. The intensities of these reporter ions are used to determine the relative abundance of peptides (and thus proteins) from different samples.[5][10]

  • Isotope-Coded Affinity Tags (ICAT): One of the earliest chemical labeling methods, ICAT reagents target cysteine residues.

  • Dimethyl Labeling: A cost-effective method that labels the N-terminus and lysine residues of peptides.

The workflow for these established methods is well-defined and validated for high-throughput proteomic analysis.

Conclusion: No Basis for a Comparative Analysis

Given that "BrMQ" is not a recognized label for quantitative proteomics, a direct quantitative comparison with established labels like TMT, iTRAQ, or SILAC is not possible. There is no experimental data available in the public domain to support such a comparison in terms of labeling efficiency, accuracy, precision, or the number of identified and quantified proteins.

It is likely that the query about "BrMQ" stems from a misunderstanding of the acronym or its application. Researchers seeking to perform quantitative proteomics are advised to consider the well-documented and validated labeling strategies that are commercially available and widely supported by the scientific community.

For professionals in drug development and research, the distinction between small-molecule derivatization and proteome-wide labeling is crucial. While both involve chemical modification and mass spectrometry, their objectives, chemical principles, and experimental workflows are vastly different. The current body of scientific evidence does not support the use of "BrMQ" (8-bromomethylquinoline) as a tool for quantitative proteomics.

References

Comparative Analysis of Detection Limits for Quinoxaline Derivatives in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Performance for Quinoxaline-Based Compounds.

While a direct literature search for the specific detection limits of 6-(Bromomethyl)quinoxaline did not yield dedicated studies, this guide provides a comparative analysis of detection limits achieved for structurally similar quinoxaline derivatives. This compound is a reactive compound, often utilized as a derivatizing agent to introduce a fluorescent quinoxaline tag to other molecules of interest, thereby enabling their sensitive detection. This guide summarizes the performance of various analytical methods for different quinoxaline compounds, offering valuable benchmarks for researchers developing new analytical protocols.

Data on Detection Limits of Quinoxaline Derivatives

The following table summarizes the limits of detection (LOD) reported in the literature for various quinoxaline derivatives using different analytical techniques. This data provides a reference for the sensitivity that can be expected when working with this class of compounds.

Compound/AnalyteAnalytical MethodMatrixLimit of Detection (LOD)
Quinoxaline Antimicrobial Growth Promoters & MetabolitesIndirect Competitive ELISA (ic-ELISA)Swine Liver0.03 ± 0.002 to 0.79 ± 0.05 µg/L
Quinoxaline-2-carboxylic acid (QCA) & MetabolitesMolecularly Imprinted Solid Phase Extraction (MISPE) with HPLCPorcine, Chicken, Fish Muscles0.1 - 0.3 µg/kg
Methyl-3-quinoxaline-2-carboxylic acid (MQCA) & MetabolitesUPLC-MS/MSFish Tissue0.1 ng/g
Quinoxaline-1,4-dioxides (QdNOs) & MetabolitesHPLC-MS/MSAbalone0.16 to 2.1 µg/kg[1]
Carboxylic Acids (derivatized)HPLC with Fluorescence Detection (FLD)Not specified3 to 6 fmol[2]
Unsaturated Fatty Acids (derivatized)HPLC with Fluorescence Detection (FLD)Oil Samples4 to 21 nmol/L[3]

Experimental Protocols: A Generalized Approach

This compound is an ideal candidate for pre-column derivatization in High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD). This technique enhances the sensitivity and selectivity of the analysis for compounds that do not naturally fluoresce.

Generalized Protocol for Pre-Column Derivatization and HPLC-FLD Analysis:

  • Sample Preparation: The initial step involves extracting the analyte of interest from its matrix (e.g., biological fluid, tissue homogenate, or environmental sample). This may involve techniques like liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation to remove interfering substances.

  • Derivatization Reaction:

    • The extracted analyte, containing a suitable functional group (e.g., amine, thiol, or carboxyl), is dissolved in an appropriate aprotic solvent.

    • A solution of this compound is added in excess to the analyte solution.

    • A catalyst, often a non-nucleophilic base like potassium carbonate, is introduced to facilitate the reaction.[3]

    • The reaction mixture is incubated at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

    • After the reaction, the mixture is cooled, and any excess derivatizing reagent may be quenched or removed.

  • HPLC-FLD Analysis:

    • An aliquot of the derivatized sample is injected into the HPLC system.

    • Chromatographic Separation: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • Fluorescence Detection: The fluorescence detector is set to the optimal excitation and emission wavelengths for the quinoxaline fluorophore. These wavelengths are determined by scanning the fluorescence spectrum of the derivatized standard.[2]

  • Quantification: The concentration of the analyte is determined by comparing the peak area of the derivatized analyte in the sample to a calibration curve generated from standards of the pure analyte derivatized in the same manner.

Visualizing the Workflow

The following diagram illustrates the general workflow for the analysis of a target analyte using this compound as a pre-column fluorescent derivatizing agent.

G Experimental Workflow for Fluorescence Derivatization and HPLC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Matrix Sample Matrix (e.g., Plasma, Tissue) Extraction Analyte Extraction (LLE, SPE) Matrix->Extraction Reaction Incubation with Catalyst (Heat, Base) Extraction->Reaction Deriv_Agent This compound Deriv_Agent->Reaction Injection HPLC Injection Reaction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection (Ex/Em Wavelengths) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Workflow for HPLC analysis with pre-column fluorescence derivatization.

References

Safety Operating Guide

Safe Disposal of 6-(Bromomethyl)quinoxaline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Proper disposal of 6-(Bromomethyl)quinoxaline, a halogenated organic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely and effectively. Adherence to these protocols will minimize risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as hazardous, with the following key warnings:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, Viton). Always check the glove manufacturer's specifications for compatibility.
Eye/Face Protection Chemical splash goggles and a face shield.
Skin and Body Protection A fully-buttoned lab coat, and in cases of potential splashing, a chemical-resistant apron.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup procedures. Small spills may be managed by trained personnel using an inert absorbent material, which must then be disposed of as hazardous waste.[1][2] For large spills, contact your institution's Environmental Health and Safety (EHS) department.[2][3]

Disposal Workflow and Procedures

The proper disposal of this compound follows a systematic process of segregation, collection, storage, and transfer. It is critical to never dispose of this chemical down the drain or as regular trash.[1][4][5]

G cluster_0 Step 1: Segregation cluster_1 Step 2: Collection cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Request A Identify this compound waste (solid, liquid, contaminated labware) B Select a designated, compatible, and properly labeled hazardous waste container for 'Halogenated Organic Waste'. A->B Segregate as Halogenated Organic Waste C Store the sealed container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. B->C Seal container when not adding waste D When the container is nearly full, submit a hazardous waste pickup request to your institution's EHS department. C->D Follow institutional protocols

Disposal workflow for this compound.

Experimental Protocol for Waste Collection:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure solid, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips).

    • This compound is a brominated organic compound and must be segregated as halogenated organic waste .[2][6] Do not mix with non-halogenated organic waste, as this can increase disposal costs and complexity.[2] Also, do not mix with incompatible materials such as acids, bases, or oxidizing agents.[3][7]

  • Container Selection and Labeling:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[3][4] Plastic containers are often preferred.[8]

    • The container must be clearly labeled with a "Hazardous Waste" tag.[2][7]

    • The label must include the full chemical name, "this compound," and list all other constituents and their approximate percentages.[2][6] Do not use abbreviations.[3]

    • Indicate the relevant hazards (e.g., Corrosive, Toxic).[2]

    • The accumulation start date must be clearly written on the label.[9]

  • Accumulation and Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[10][8]

    • The container must be kept closed at all times except when waste is being added.[2][3][10]

    • Ensure the storage area is well-ventilated.[10]

    • Utilize secondary containment, such as a tray, to contain any potential leaks or spills.[2][10]

    • Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (typically up to 55 gallons).[5][8]

  • Final Disposal:

    • Do not allow waste to accumulate for extended periods. Once the container is three-quarters full, or approaching the regulatory time limit for storage in an SAA, arrange for its disposal.[2]

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to request a waste pickup.[2][8]

    • Follow their specific procedures for scheduling and preparing the container for collection. Do not transport hazardous waste yourself.[5]

    • The EHS department will ensure the waste is transported to an approved hazardous waste disposal facility for incineration or other appropriate treatment in accordance with national and local regulations.[6][11]

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-(Bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 6-(Bromomethyl)quinoxaline. This potent compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] A thorough understanding and implementation of the following personal protective equipment (PPE) and handling procedures are critical to ensure personnel safety and prevent environmental contamination.

Essential Personal Protective Equipment (PPE)

Due to the corrosive and hazardous nature of this compound, a comprehensive PPE plan is mandatory. The following table summarizes the required equipment for handling this compound, particularly when there is a risk of exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).[2][3] Check for rips or punctures before use.[3] For extensive handling, consider double-gloving.[4]To prevent skin contact, which can lead to severe burns.[1] Nitrile gloves offer good resistance to a variety of organic solvents.[3]
Eye and Face Protection Chemical safety goggles with side shields.[1][5] A face shield worn over safety goggles is required when there is a significant risk of splashes.[6]To protect against splashes and vapors that can cause severe eye damage.[1]
Body Protection A buttoned, long-sleeved lab coat.[5] For larger quantities or increased splash risk, a chemically resistant apron over the lab coat is recommended.[7]To prevent accidental contact with clothing and skin.
Respiratory Protection All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[1][5][6][7]To minimize the inhalation of dust or vapors, which can cause respiratory irritation.[6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6]
Footwear Closed-toe shoes.[5][6]To protect feet from potential spills.

Operational Plan: From Preparation to Disposal

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key stages of a typical laboratory procedure involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid Compound prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve post_decon Decontaminate Glassware & Surfaces handle_dissolve->post_decon post_waste Segregate & Label Hazardous Waste post_decon->post_waste post_ppe Doff PPE Correctly post_waste->post_ppe disp_store Store Waste in Satellite Accumulation Area post_waste->disp_store post_wash Wash Hands Thoroughly post_ppe->post_wash disp_dispose Arrange for Professional Disposal disp_store->disp_dispose

Caption: A generalized workflow for the safe handling of this compound.
Experimental Protocols

Preparation:

  • Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

  • Don Appropriate PPE: Equip yourself with the personal protective equipment detailed in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

Handling:

  • Weighing: Carefully weigh the solid this compound in a disposable weigh boat or on glassine paper within the fume hood to minimize the generation of dust.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel.

  • Dissolution: Slowly add the solvent to the solid with stirring to aid dissolution.

Post-Procedure and Decontamination:

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as halogenated organic waste.[6]

  • Surface Decontamination: Wipe down the work surface in the fume hood with a cloth dampened with a suitable solvent, followed by soap and water.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.

Disposal Plan

Improper disposal of this compound and associated waste can lead to environmental harm.

  • Waste Segregation: All waste containing this compound, including contaminated solids, solutions, and rinsates, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste.[8]

  • Contaminated Materials: Used gloves, weigh boats, bench paper, and other contaminated disposable materials should be placed in a sealed bag and disposed of as solid hazardous waste.[8]

  • Final Disposal: Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[6] Disposal must be handled by a certified hazardous waste management provider in accordance with local, state, and federal regulations.[8]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Personal Protection: Before cleaning up a small spill within a fume hood, ensure you are wearing the appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.

  • Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[9][10]

    • Wipe the spill area with a wet paper towel or absorbent pad, placing the used materials into the hazardous waste container.[9]

    • Wash the area with soap and water.[11]

  • Reporting: Report all spills to the laboratory supervisor or designated safety officer.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)quinoxaline
Reactant of Route 2
6-(Bromomethyl)quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.